molecular formula H4NiO4Zn B14671119 Nickel(2+) zinc hydroxide (1/1/4) CAS No. 50808-89-4

Nickel(2+) zinc hydroxide (1/1/4)

Cat. No.: B14671119
CAS No.: 50808-89-4
M. Wt: 192.1 g/mol
InChI Key: FQGXNCRXCKAZLZ-UHFFFAOYSA-J
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Description

Nickel(2+) zinc hydroxide (1/1/4) is a useful research compound. Its molecular formula is H4NiO4Zn and its molecular weight is 192.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nickel(2+) zinc hydroxide (1/1/4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(2+) zinc hydroxide (1/1/4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50808-89-4

Molecular Formula

H4NiO4Zn

Molecular Weight

192.1 g/mol

IUPAC Name

zinc;nickel(2+);tetrahydroxide

InChI

InChI=1S/Ni.4H2O.Zn/h;4*1H2;/q+2;;;;;+2/p-4

InChI Key

FQGXNCRXCKAZLZ-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Ni+2].[Zn+2]

Origin of Product

United States

Fundamental Aspects of Nickel 2+ Zinc Hydroxide 1/1/4 in Advanced Materials Science

Nomenclature and Stoichiometric Considerations in Mixed-Metal Hydroxide (B78521) Systems

The naming of chemical compounds is governed by systems designed to provide unambiguous identification. According to the International Union of Pure and Applied Chemistry (IUPAC), the name "Nickel(2+) zinc hydroxide (1/1/4)" specifies the constituent ions and their stoichiometric ratio. "Nickel(2+)" indicates the presence of nickel in its +2 oxidation state. "Zinc" refers to the zinc cation, which typically exists in a +2 oxidation state in such compounds. "Hydroxide" denotes the presence of the hydroxide anion (OH⁻). The "(1/1/4)" ratio signifies that for every one nickel ion, there is one zinc ion and four hydroxide ions, leading to the chemical formula NiZn(OH)₄. This formulation is crucial for maintaining charge neutrality, with two +2 cations balanced by four -1 anions.

This compound is part of a broader class of materials known as Layered Double Hydroxides (LDHs), which are also referred to as hydrotalcite-like compounds or anionic clays. nih.govmagtech.com.cn The general formula for LDHs is typically represented as [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. mdpi.com However, the Nickel-Zinc (B8489154) hydroxide system is an interesting case as it can involve two different divalent metals (Ni²⁺ and Zn²⁺). nih.govroyalsocietypublishing.org These materials can crystallize in different polymorphs, most notably the α and β forms. wikipedia.org The α-phase consists of hydroxide layers with intercalated water molecules or other anions, while the β-phase has a more compact hexagonal structure. wikipedia.org The α-form is often preferred for electrochemical applications due to its higher theoretical capacity, but it can be less stable in alkaline solutions. wikipedia.org

The precise stoichiometry is critical as it dictates the material's crystal structure and, consequently, its properties. Variations in the ratio of the metal cations can be used to fine-tune the material's characteristics for specific applications.

Significance of Ni-Zn Mixed Hydroxides in Contemporary Materials Research

Nickel-zinc mixed hydroxides are at the forefront of research in various high-technology fields, primarily due to their promising electrochemical properties. A significant area of application is in energy storage, particularly as cathode materials for rechargeable nickel-zinc (Ni-Zn) batteries. researchgate.netresearchgate.netacs.org These batteries are gaining attention as potential alternatives to lithium-ion batteries due to their high safety, low cost, and environmentally friendly nature. acs.org

Research has demonstrated that Ni-Zn based cathodes can exhibit high specific capacity and power density. For instance, Ni-Zn layered double hydroxides have been investigated for their ability to enhance electrochemical performance and stability. researchgate.net The unique layered structure provides a large surface area and facilitates efficient ion transport, which is crucial for high-rate battery performance. mdpi.com Some studies have focused on creating hierarchical nanostructures or combining the hydroxides with conductive materials like carbon nanotubes to further boost their performance. researchgate.net

Beyond batteries, Ni-Zn hydroxides are being explored for other applications. Their high surface area and tunable composition make them effective adsorbents for removing pollutants from water. mdpi.com For example, a Ni/Zn LDH has shown high efficiency in adsorbing Azorubine dye. mdpi.com Furthermore, these materials exhibit catalytic properties and are being investigated for use in electrocatalysis. nih.gov In the biomedical field, the biocompatibility and pH-responsive nature of LDHs open up possibilities for their use in drug delivery systems. nih.gov Recently, ZnNi(OH)₄ nanosheets have been developed to induce specific types of cell death in tumors, highlighting their potential in cancer immunotherapy. acs.org

Below is a table summarizing some of the reported electrochemical performance data for Ni-based hydroxide materials in Ni-Zn batteries.

Electrode MaterialCurrent DensitySpecific Capacity (mAh g⁻¹)Energy Density (Wh kg⁻¹)Power Density (kW kg⁻¹)Cycle Life/RetentionReference
NiAlCo-layered double hydroxide/CNT6.7 A g⁻¹~354~274~16~94% retention after 2000 cycles at 66.7 A g⁻¹ researchgate.net
Amorphous Ni-Co hydroxide (NC(OH))1 A g⁻¹268428.82.6885% retention after 500 cycles researchgate.netnih.gov
ZnAl–SO₄-LDH (as anode material in a Ni-Zn battery)----93.2% retention over 200 cycles rsc.org

This table presents data for various nickel-based hydroxide systems to illustrate the range of performance characteristics being achieved in research.

Historical Perspectives on Layered Hydroxide Synthesis and Characterization

The history of layered hydroxides dates back to 1842 with the discovery of a naturally occurring mineral called hydrotalcite in Sweden. nih.govmdpi.com For nearly a century, these materials were primarily of interest to geologists. The first significant step towards their application in materials science came in the 1930s with the first laboratory synthesis of hydrotalcite-like compounds. mdpi.com This opened the door for researchers to create a wide variety of synthetic LDHs with different metal cations and interlayer anions. nih.gov

Early research focused on understanding the fundamental structure and properties of these materials. With the advancement of analytical techniques, the layered structure of hydrotalcite was confirmed, showing brucite-like layers of metal hydroxides with interlayer anions and water molecules. nih.gov

The methods for synthesizing layered hydroxides have evolved significantly over time. The most common and historically important method is co-precipitation, where a solution containing the desired metal salts is mixed with an alkaline solution, causing the hydroxides to precipitate simultaneously. magtech.com.cn Over the years, other synthesis techniques have been developed to gain better control over the material's properties, such as particle size, morphology, and crystallinity. These methods include:

Hydrothermal synthesis: This involves crystallization from aqueous solutions at high temperatures and pressures, often leading to highly crystalline products. magtech.com.cnmdpi.com

Sol-gel method: This technique provides good control over the homogeneity and microstructure of the final product. magtech.com.cn

Urea (B33335) hydrolysis: This method allows for a slow and homogeneous precipitation, resulting in well-formed crystals. magtech.com.cn

The characterization of these materials has also progressed in tandem with the development of new analytical tools. Techniques such as X-ray diffraction (XRD) are fundamental for determining the layered structure and interlayer spacing. mdpi.comrsc.org Electron microscopy (SEM and TEM) provides insights into the morphology and particle size, while spectroscopic methods like FTIR are used to identify the functional groups present in the material. mdpi.comnih.gov

This historical development, from the initial discovery of a natural mineral to the sophisticated synthesis and characterization of a vast family of related compounds, has laid the groundwork for the current advanced research into materials like Nickel(2+) zinc hydroxide (1/1/4).

Crystallographic and Structural Elucidation of Nickel 2+ Zinc Hydroxide 1/1/4

Polymorphism and Isostructural Relationships within Nickel-Zinc (B8489154) Hydroxide (B78521) Systems

Nickel-zinc hydroxide systems are known for their structural diversity, primarily exhibiting polymorphism between two main phases: alpha (α) and beta (β). wikipedia.org The incorporation of zinc into the nickel hydroxide lattice plays a critical role in determining which polymorph is formed and its subsequent stability. mdpi.comrsc.org

These systems are part of a broader class of materials known as Layered Double Hydroxides (LDHs), which are characterized by stacked brucite-like layers. mdpi.com The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻ₓ/ₙ·mH₂O], where divalent (M(II)) and trivalent (M(III)) cations occupy octahedral positions within the hydroxide layers. mdpi.com In the case of nickel-zinc hydroxides, both cations are divalent (Ni²⁺ and Zn²⁺), leading to structures that are closely related to the parent nickel hydroxide polymorphs.

Alpha-Phase Layered Hydroxide Structures

The α-phase of nickel hydroxide, and by extension nickel-zinc hydroxides, possesses a layered structure that is isostructural with hydrotalcite. These structures consist of positively charged brucite-like layers, [NiZn(OH)₂], with an interlayer region containing charge-compensating anions and water molecules. nih.govrsc.org The presence of these intercalated species leads to a significantly larger interlayer spacing compared to the β-phase. rsc.org

A key characteristic of the α-phase is its tendency to be poorly crystalline or "turbostratic," where the layers are stacked randomly with no regular three-dimensional order. rsc.orgresearchgate.net This structural feature arises from the weak interactions between the layers, which are separated by water and anions. rsc.org While α-Ni(OH)₂ is metastable and prone to converting to the more stable β-form in alkaline environments, the incorporation of other metal ions, such as zinc, has been shown to be an effective method for stabilizing the α-phase crystal structure. wikipedia.orgmdpi.com For zinc-substituted α-type phases, the interslab distance is reported to be around 8.4 Å. rsc.org

Beta-Phase Hydroxide Structures and Their Analogues

The β-phase of nickel hydroxide is a well-defined, crystalline material that is isostructural with the mineral brucite, Mg(OH)₂. nih.govresearchgate.net It adopts a hexagonal close-packed structure composed of Ni²⁺ and OH⁻ ions, with the nickel ions occupying octahedral sites. wikipedia.orgnih.gov This results in a tightly packed, stable layered structure with strong ionic bonding within the Ni(OH)₂ sheets and weaker van der Waals forces between them. nih.govrsc.org

The naturally occurring mineral form of β-Ni(OH)₂ is known as theophrastite. wikipedia.orgnih.gov In nickel-zinc hydroxide systems, the β-phase is typically observed at lower zinc concentrations (up to 10 mol%). rsc.org In these β-type analogues, zinc cations substitute for nickel cations within the octahedral sites of the brucite-like layers. rsc.org The unit cell parameters of these zinc-substituted β-phases are reported to be very similar to that of pure β-Ni(OH)₂. rsc.org

Detailed Crystallographic Analysis of Nickel(2+) Zinc Hydroxide (1/1/4)

A precise crystallographic analysis of a single-phase compound with the exact stoichiometry of NiZn(OH)₄ is complex, as synthesis often results in mixed-phase materials or solid solutions. mdpi.com However, a detailed understanding can be constructed by examining the crystallographic data of the parent α- and β-phases of nickel hydroxide and related zinc hydroxide compounds.

Unit Cell Parameters and Space Group Determination

The fundamental structures of nickel hydroxide provide the framework for understanding their zinc-substituted derivatives. The β-phase is well-characterized with a trigonal crystal system and the space group P-3m1. wikipedia.org In contrast, the α-phase is often described with a rhombohedral or trigonal lattice, though its turbostratic nature complicates precise space group assignment. mdpi.comrsc.org

Below are the typical crystallographic parameters for the parent compounds.

Table 1: Crystallographic Data for β-Nickel(II) Hydroxide

Parameter Value Reference
Crystal System Trigonal nih.govresearchgate.net
Space Group P-3m1 (No. 164) wikipedia.org
Unit Cell a 3.117 Å - 3.126 Å wikipedia.orgnih.gov
Unit Cell b 3.117 Å - 3.126 Å wikipedia.orgnih.gov
Unit Cell c 4.593 Å - 4.595 Å wikipedia.orgnih.gov
Unit Cell α 90° wikipedia.org
Unit Cell β 90° wikipedia.org

Table 2: Crystallographic Data for α-Nickel(II) Hydroxide

Parameter Value Reference
Crystal System Trigonal / Rhombohedral mdpi.comrsc.org
Space Group R-3m rsc.org
Unit Cell a ~3.07 Å rsc.org
Unit Cell b ~3.07 Å rsc.org
Unit Cell c ~23.2 Å rsc.org
Unit Cell α 90° rsc.org
Unit Cell β 90° rsc.org
Unit Cell γ 120° rsc.org

Note: The parameters for α-Ni(OH)₂ can vary significantly due to hydration levels and intercalated anions. nih.gov

For related zinc compounds, such as layered zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O), a monoclinic crystal system with space group C2/c has been identified. diva-portal.org This highlights the structural diversity within metal hydroxides.

Interlayer Spacing and Hydroxyl Coordination Environment in Layered Nickel-Zinc Hydroxides

In layered nickel-zinc hydroxides, the metal cations (Ni²⁺ and Zn²⁺) are coordinated by six hydroxide ions in an octahedral geometry, forming the fundamental building blocks of the brucite-like sheets. rsc.orgwikipedia.org The hydroxyl groups are crucial to the structure, with the oxygen atom bonded to the metal cations and the hydrogen atom typically directed into the interlayer space. rsc.org

The interlayer spacing is a defining feature that distinguishes the α- and β-phases. In β-Ni(OH)₂, the layers are tightly packed, resulting in an interlayer distance of approximately 4.6 Å, corresponding to the c-axis parameter. rsc.org In the α-phase, the intercalation of water molecules and anions dramatically increases this spacing to a range of 7 to 10 Å. rsc.org For α-type nickel-zinc hydroxides, an interslab distance of 8.4 Å has been reported. rsc.org The size and orientation of the intercalated anions play a significant role in determining the exact interlayer spacing, also known as the gallery height. nih.govresearchgate.net

The coordination environment can be probed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which identifies the stretching vibrations of the O-H bonds within the hydroxide layers and the intercalated water molecules. mdpi.com

Structural Disorder and Intrinsic Defects in Nickel(2+) Zinc Hydroxide (1/1/4)

Structural disorder and intrinsic defects are common and often defining characteristics of layered hydroxide materials, including nickel-zinc hydroxides. royalsocietypublishing.org These imperfections can significantly influence the material's properties.

Stacking Faults : Due to the weak interlayer forces, the brucite-like sheets can easily slip relative to one another during crystal growth, leading to errors in the stacking sequence. rsc.orgroyalsocietypublishing.org This type of defect is common in both α- and β-type structures and results in the broadening of reflections in X-ray diffraction patterns. rsc.orgresearchgate.net The presence of intercalated species in the α-phase can weaken interlayer interactions, making stacking faults more likely. rsc.org

Turbostratic Disorder : This is a more extreme form of stacking disorder, primarily associated with the α-phase, where there is a complete lack of rotational and translational order between adjacent layers. rsc.orgresearchgate.net

Interstratification : This defect involves the mixing of different layer structures within a single crystal, such as the intergrowth of α-phase and β-phase layers or the inclusion of layered hydroxysalt phases. royalsocietypublishing.orgrsc.org

Ionic Defects : In zinc-substituted nickel hydroxides, the location of the zinc cation can be considered a type of point defect. In β-phases, Zn²⁺ substitutes for Ni²⁺ in the octahedral sites of the main layer. rsc.org In α-phases, evidence suggests that zinc cations may occupy tetrahedral sites within the interlayer region, associated with octahedral vacancies in the brucite-like layer. rsc.org This arrangement can create an excess positive charge that is balanced by the intercalation of additional anions. rsc.org

Hydration Effects on Lattice Stability and Interlayer Spacing

Hydration plays a critical role in the structure of nickel-zinc hydroxides, particularly in stabilizing the α-phase. The α-Ni(OH)₂ structure consists of brucite-like layers with intercalated water molecules and, often, anions, which leads to a larger interlayer spacing compared to the more crystalline β-Ni(OH)₂ phase. dtic.milrsc.org

Mixed nickel-zinc hydroxide hydrates, with formulas such as 3(Ni,Zn)(OH)₂·2H₂O, exhibit a layered lattice where the separation between the primary hydroxide layers is expanded by the inclusion of an intermediate water layer. dtic.mil Computational studies on α-Ni(OH)₂ have shown that intercalated water molecules interact non-covalently with the Ni(OH)₂ layers. nih.gov This intercalation increases the distance between the layers, which in turn weakens the interlayer interactions. nih.gov The presence of these intercalated species is crucial for the stability of the α-phase; however, in strongly alkaline solutions, α-Ni(OH)₂ can convert to the more stable β-Ni(OH)₂ through the loss of this hydration water. dtic.mil

The degree of hydration and the nature of any intercalated anions directly influence the c-axis parameter, which represents the interlayer spacing. For instance, aluminum substitution in α-Ni(OH)₂ has been shown to increase the interlayer spacing. rsc.org While specific data for the 1/1/4 stoichiometry is not detailed, the general principle holds that the presence of water molecules in the interlayer gallery is a defining characteristic of α-type nickel-zinc hydroxides, fundamentally affecting their lattice stability.

Table 1: Comparison of Interlayer Characteristics in Nickel Hydroxide Phases

Phase Intercalated Species Interlayer Interaction Strength Typical Interlayer Spacing (c-axis)
α-Ni(OH)₂ Water molecules, Anions Weak Enlarged
β-Ni(OH)₂ None Strong (van der Waals) Smaller

Stacking Faults and Turbostraticity in Layered Architectures

Layered hydroxides like nickel-zinc hydroxide are prone to crystalline imperfections, most notably stacking faults and turbostratic disorder. The ideal crystal structure of β-Ni(OH)₂ consists of a repetitive stacking of charge-neutral layers in a specific sequence (e.g., AbC AbC AbC). researchgate.netosti.gov Stacking faults arise from the random incorporation of alternative stacking sequences (e.g., AcB, BaC) within the primary sequence. researchgate.netosti.gov

This disorder is a common feature in layered metal hydroxides due to the strong intra-layer bonding compared to the relatively weak interactions between layers. rsc.orgresearchgate.net The weakening of interlayer forces by hydration, as discussed previously, can facilitate the horizontal displacement of layers relative to one another, providing a potential origin for these stacking faults. nih.gov

The presence of stacking faults is identifiable in powder X-ray diffraction (PXRD) patterns by the characteristic non-uniform broadening of specific peaks, particularly the (h0l) reflections. researchgate.netrsc.org In more extreme cases, the layers can slip out of alignment and orient randomly relative to each other, leading to a "turbostratic" structure. rsc.org This type of disorder is common in α-Ni(OH)₂ and its substituted variants. The introduction of zinc as a substituent can influence the formation of these faults; studies have shown that zinc can affect the energy barriers of precipitation, in some cases suppressing the percentage of stacking faults. researchgate.net

Table 2: Types of Disorder in Layered Nickel Hydroxides

Disorder Type Description Key Structural Feature XRD Signature
Stacking Faults Random variation in the stacking sequence of layers. researchgate.netosti.gov Existence of different stacking domains (e.g., hexagonal and cubic close-packed) within a crystal. rsc.org Asymmetric broadening of specific (h0l) reflections. researchgate.net
Turbostraticity Layers have slipped out of alignment and are randomly oriented relative to one another. rsc.org Loss of three-dimensional order; only two-dimensional order within layers is maintained. Very broad and asymmetric peaks, resembling a 2D powder pattern.
Interstratification A single crystal contains regions of both α-phase and β-phase nickel hydroxide. researchgate.netrsc.org Coexistence of layers with different interlayer spacings. Splitting of the (001) reflection into two distinct lines. rsc.org

Point Defects and Lattice Strain within the Crystalline Framework

Beyond planar defects like stacking faults, the crystalline framework of nickel-zinc hydroxides can contain point defects, which contribute to lattice strain. Point defects include vacancies (a missing atom from a lattice site), interstitials (an atom located in a site that is normally empty), and substitutional defects (an atom of one element replaced by an atom of another). nih.gov

In oxide and hydroxide systems like ZnO, native point defects such as oxygen vacancies, zinc vacancies, and zinc interstitials are known to occur. nih.govresearchgate.net The formation energy of these defects determines their equilibrium concentration. For example, in ZnO, donor-type defects like oxygen vacancies and zinc interstitials have low formation energies and can be a source of charge compensation. nih.govresearchgate.net Similar defects can be expected in the nickel-zinc hydroxide lattice.

The presence of these imperfections displaces surrounding atoms from their ideal lattice points, inducing microstrain. nih.gov This lattice strain is a measure of the distribution of lattice constants arising from such crystal imperfections. nih.gov The broadening of diffraction peaks in an XRD pattern is a combined effect of crystallite size and microstrain. Increasing concentrations of dopants can alter the lattice strain; for instance, in Fe-Ni co-doped ZnO thin films, microstrain was found to decrease as the co-doping level increased, which was correlated with an improvement in crystallinity. nih.gov The substitution of Ni²⁺ with Zn²⁺, which has a slightly larger ionic radius, would be expected to introduce localized strain into the hydroxide layers.

Cationic Substitution Mechanisms and Solid Solution Formation in Nickel-Zinc Hydroxides

Nickel and zinc ions can readily substitute for one another in the hydroxide lattice, forming a solid solution over a range of compositions. This is possible due to the similar charge (2+) and ionic radii of Ni²⁺ and Zn²⁺. The substitution of zinc for nickel in the nickel hydroxide structure can stabilize different phases. researchgate.net

Research indicates that for low levels of zinc substitution (up to 10 mol%), the material retains the β-type (brucite) structure. researchgate.net However, as the zinc content increases to between 20% and 50%, the α-type phase is stabilized. researchgate.net This stabilization is a key reason for interest in these materials, as α-type hydroxides often exhibit different electrochemical properties compared to their β-phase counterparts. These mixed-metal hydroxides can be described by the general formula Ni₁₋ₓZnₓ(OH)₂. osti.gov The zinc content can be varied within wide limits without a fundamental change in the layered α-hydroxide structure. dtic.mil

The formation of a two-phase material has been observed in some cases. For example, a Ni–Zn₁₀ sample (with 10% zinc substitution) showed a diffraction pattern consistent with a two-phase material, suggesting the presence of domains with low amounts of Zn²⁺ and other domains where the interlayer may be pillared by zinc species. rsc.orgresearchgate.net This indicates that the formation of a homogeneous solid solution is highly dependent on the synthesis conditions. The mechanism of substitution involves the direct replacement of Ni²⁺ ions by Zn²⁺ ions within the octahedral sites of the brucite-like hydroxide sheets. researchgate.net

Table 3: Phase Stability as a Function of Zinc Substitution in Nickel Hydroxide

Zinc Content (mol %) Predominant Crystalline Phase Reference
0 - 10% β-Ni(OH)₂ type researchgate.net
20 - 50% α-Ni(OH)₂ type researchgate.net
10 - 25% α-Ni(OH)₂ type (with carbonate) osti.gov

Advanced Synthesis Methodologies for Nickel 2+ Zinc Hydroxide 1/1/4 Materials

Controlled Chemical Precipitation Techniques

Chemical precipitation is a widely employed method for synthesizing nickel zinc hydroxide (B78521) due to its simplicity and scalability. researchgate.net This approach involves the reaction of soluble nickel and zinc salts with a precipitating agent, typically a base, to form the insoluble hydroxide product. Key to this method is the precise control over reaction conditions to achieve the desired material properties.

Co-precipitation Approaches for Stoichiometric Control and Homogeneity

Co-precipitation is a crucial technique for producing nickel zinc hydroxide with a specific stoichiometric ratio and a high degree of homogeneity. researchgate.netasianpubs.org This method involves the simultaneous precipitation of both nickel and zinc hydroxides from a solution containing their respective salts. The key to achieving the desired 1:1 nickel to zinc ratio lies in the careful control of the precursor solution's composition and the precipitation conditions. diva-portal.org

Research has shown that the use of a homogeneous precipitation approach, where the precipitating agent is generated in-situ, can lead to the formation of zinc-substituted nickel hydroxide nanostructures with varying zinc content. nih.gov This allows for systematic control over the structure and morphology of the resulting material. nih.gov The elemental composition of the synthesized materials is often verified using techniques like energy-dispersive X-ray analysis to ensure the desired stoichiometry has been achieved. researchgate.netasianpubs.org The homogeneity of the elemental distribution within the co-precipitated precursor is a critical factor for achieving high-performance materials, particularly in applications like battery cathodes. confex.com

The successful synthesis of Ni₀.₅Zn₀.₅Fe₂O₄ nanocomposites through co-precipitation further highlights the method's effectiveness in producing complex, multi-elemental structures with controlled stoichiometry. diva-portal.org

Influence of Basification Agents and pH Regulation on Nucleation and Growth

The choice of the basification agent and the precise regulation of pH are paramount in controlling the nucleation and growth of nickel zinc hydroxide crystals during precipitation. researchgate.netasianpubs.org The pH of the reaction medium directly influences the supersaturation of the solution, which in turn governs the rate of nucleation and the subsequent growth of the crystals. core.ac.uk

Different basification agents, such as sodium hydroxide (NaOH) and ammonium (B1175870) hydroxide (NH₄OH), can impact the final product. confex.comcore.ac.uk For instance, the use of ammonia (B1221849) water as a complexing agent is common, though alternative non-ammonia methods are being explored for environmental reasons. confex.com The rate of addition of the alkali solution and the final pH of the precipitation are critical parameters that affect the structure, composition, and morphology of the nickel hydroxide. core.ac.uk

Studies have shown that at higher pH values, the resulting nickel hydroxide materials tend to have a higher degree of order and crystallinity. researchgate.netasianpubs.org For example, β-Ni(OH)₂ materials prepared at a pH of around 10 exhibit increased crystallinity. mdpi.com The pH also affects the thermal stability and the amount of adsorbed species like sulfates and carbonates on the crystals. researchgate.netasianpubs.org The precipitation of nickel hydroxide typically begins at a pH between 5.5 and 6. core.ac.uk By stopping the alkali addition at different final pH values (e.g., 7, 9, and 12), researchers can systematically study the effect of pH on the product's characteristics. core.ac.uk

The table below summarizes the effect of pH on the properties of synthesized nickel hydroxide.

Final pHCrystallinity/Degree of OrderThermal Stability
High (e.g., 10, 11)IncreasedLower
Low (e.g., 8, 9)LowerHigher

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal methods offer an alternative route to producing well-defined nickel zinc hydroxide nanostructures. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

Impact of Reaction Temperature and Pressure on Phase Purity and Morphology

Reaction temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis that significantly influence the phase purity and morphology of the resulting nickel zinc hydroxide. kashanu.ac.ir These conditions affect the solubility of the precursors and the kinetics of the crystallization process.

Hydrothermal synthesis has been successfully used to grow β-nickel hydroxide nanocone particles directly on a 3D nickel foam substrate. nih.gov The process involves heating a solution of nickel nitrate (B79036) and urea (B33335) in a Teflon-lined autoclave. nih.gov The temperature and duration of the reaction can be controlled to influence the final product. For instance, a secondary hydrothermal treatment at 150°C for 4 hours has been used to create S-doped NiMoO₄. acs.org

Microwave-assisted hydrothermal synthesis is another advanced technique where microwave heating is used to rapidly increase the temperature and pressure. tdl.org This method has been shown to strongly influence the reaction pH, yield, morphology, and structure of the resulting α-Ni(OH)₂ materials. tdl.org The ability to precisely control temperature and pressure in these methods allows for the selective synthesis of different phases and morphologies of nickel-based hydroxides. kashanu.ac.ir

The following table illustrates the effect of hydrothermal synthesis conditions on the product characteristics.

Synthesis MethodTemperatureDurationProduct Morphology
Conventional Hydrothermal150°C6 hNiMoO₄ nanowires
Secondary Hydrothermal150°C4 hS-doped NiMoO₄
Microwave-Assisted HydrothermalVariedVariedα-Ni(OH)₂ nanosheets

Role of Solvent Systems and Their Interaction with Precursors

In solvothermal synthesis, the choice of solvent is a crucial factor that can determine the properties of the final product. The solvent system not only dissolves the precursors but can also act as a template or a reactant, influencing the morphology and structure of the synthesized material.

Different solvents can lead to different crystal growth habits and can also affect the phase of the resulting nickel hydroxide. royalsocietypublishing.org For example, a simple one-pot solvothermal method using 2-methylimidazole (B133640) as a weak alkali agent has been used to prepare cobalt nickel layered double hydroxides with a three-dimensional nano-petal structure. rsc.org In another study, a facile electrolysis-solvothermal method was developed to synthesize low-crystallized and defective NiOₓ/graphene, where the solvent played a role in the reduction of Ni ions and their deposition on graphene. rsc.org

The interaction between the solvent and the precursors can lead to the formation of intermediate complexes that decompose to form the final hydroxide product. This can provide a level of control over the nucleation and growth process that is not always achievable in aqueous precipitation methods.

Electrochemical Synthesis Routes for Controlled Deposition

Electrochemical synthesis offers a powerful and precise method for the controlled deposition of nickel zinc hydroxide films. This technique provides several advantages, including the ability to produce pure products, eliminate certain anions and cations, and precisely control the deposition process by regulating the current density. nih.gov

In this method, a conductive substrate is used as the working electrode in an electrolyte solution containing nickel and zinc ions. By applying a potential or current, the local pH at the electrode surface can be increased, leading to the precipitation and deposition of a nickel zinc hydroxide film. For instance, nickel hydroxide films can be electrodeposited from a nickel(II) nitrate solution. researchgate.netepa.gov The nitrate ions are reduced at the cathode, producing hydroxide ions that then react with the nickel ions in the bath to precipitate Ni(OH)₂. mdpi.com

The deposition conditions, such as the deposition potential and the concentration of the electrolyte solution, have a significant impact on the electrochemical capacitance of the deposited films. researchgate.netepa.gov This method allows for the direct growth of the active material onto a current collector, which can be beneficial for applications such as supercapacitors and batteries. researchgate.netepa.gov Research has demonstrated the successful electrochemical synthesis of nanocrystalline Ni₀.₅Zn₀.₅Fe₂O₄ thin films by first electrodepositing a (Ni-Zn)Fe₂ alloy and then anodizing it to form the corresponding hydroxides, followed by annealing. researchgate.net This highlights the versatility of electrochemical methods in producing complex hydroxide and oxide materials with controlled composition and morphology.

Sol-Gel Synthesis of Precursors to Nickel(2+) Zinc Hydroxide (1/1/4)

The sol-gel method is a versatile approach for synthesizing precursors to nickel(2+) zinc hydroxide (1/1/4) with controlled stoichiometry and morphology. mdpi.comnih.gov This bottom-up process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. mdpi.com Typically, metal alkoxides or metal salts such as nitrates are used as precursors in an organic solvent. mdpi.com

The process begins with the hydrolysis of the metal precursors, followed by a series of condensation reactions to form a three-dimensional network structure. mdpi.com For instance, zinc hydroxide nitrate can be synthesized via a sol-gel method using zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and sodium hydroxide (NaOH) as precursors. The resulting nano-crystalline powder exhibits particle sizes in the range of 50-100 nm.

A key advantage of the sol-gel method is the ability to incorporate various ions and achieve homogeneous mixing at the atomic level. mdpi.com For example, nickel can be substituted into a zinc-manganese oxide framework through an auto-combustion sol-gel process, where glycine (B1666218) acts as a chelating agent to control morphology. mdpi.com This method allows for the joint deposition of multiple hydroxides or carbonates. mdpi.com The gel is typically formed by basifying a solution of a nickel(II) salt and a surfactant, followed by treatment such as centrifugation or evaporation. nih.gov

Microwave-Assisted and Sonochemical Methods for Enhanced Reaction Kinetics

To accelerate the synthesis process and improve material properties, microwave-assisted and sonochemical methods have been employed. These techniques offer rapid, energy-efficient routes to producing nickel(2+) zinc hydroxide and related materials. nih.govroyalsocietypublishing.org

Microwave-Assisted Synthesis: This method utilizes microwave energy to provide rapid and uniform heating, leading to enhanced reaction rates, shorter reaction times, and improved product quality. nih.gov It has been successfully used to synthesize α-Ni(OH)₂ nanosheets in as little as 10-30 minutes, a significant reduction compared to conventional hydrothermal methods that can take several hours. nih.govjove.com The reaction temperature and time are critical parameters that influence the material's structure, yield, morphology, and porosity. tdl.orgnih.gov For example, higher synthesis temperatures can lead to increased reaction yield, smaller interlayer spacing, and larger crystalline domain sizes in α-Ni(OH)₂. nih.gov

Sonochemical Synthesis: This technique utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid medium. researchgate.net The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. researchgate.net Sonochemistry has been used to synthesize nanosized α-nickel hydroxide and has been shown to be a simple and convenient method. researchgate.netacs.org This approach can produce nanostructured materials without the need for surfactants or complex processing. researchgate.net

Precursor Chemistry and its Deterministic Role in Nickel(2+) Zinc Hydroxide (1/1/4) Formation

The final properties of nickel(2+) zinc hydroxide (1/1/4) are heavily dependent on the initial precursor chemistry, including the choice of metal salts and the use of additives like urea.

The selection of nickel and zinc salt precursors plays a crucial role in determining the structure, morphology, and composition of the final nickel(2+) zinc hydroxide product. nih.govresearchgate.net Commonly used nickel salts include nickel nitrate (Ni(NO₃)₂), nickel chloride (NiCl₂), and nickel sulfate (B86663) (NiSO₄). royalsocietypublishing.orggoogle.com The counter-anions from these salts can be incorporated into the α-Ni(OH)₂ structure, influencing its properties. nih.govroyalsocietypublishing.org For instance, nitrate is a common foreign anion found in nickel hydroxide materials prepared from nickel nitrate precursors. royalsocietypublishing.org

Similarly, various zinc salts such as zinc chloride (ZnCl₂), zinc sulfate (ZnSO₄·H₂O), zinc acetate (B1210297) (Zn(CH₃COO)₂·2H₂O), and zinc nitrate (Zn(NO₃)₂·6H₂O) are used in the synthesis of zinc-containing compounds. mdpi.com The choice of the zinc precursor can affect the efficiency of nanoparticle synthesis and the resulting physicochemical properties. mdpi.com In the synthesis of zinc-substituted nickel hydroxide, a nanostructured zinc precursor, Zn₅(OH)₈Cl₂·H₂O, has been used to control the zinc content and morphology of the final product. researchgate.net A controllable homogeneous precipitation approach using a zinc nanostructured reactant allows for the synthesis of zinc-substituted nickel hydroxide with varying zinc content by adjusting the molar ratio of nickel salts to the zinc reactant. nih.govresearchgate.net

The table below summarizes the effect of different precursor salts on the synthesis of nickel and zinc hydroxides.

Precursor SaltResulting Compound/MorphologySynthesis MethodReference
Nickel Nitrate (Ni(NO₃)₂)α-Ni(OH)₂ nanosheetsMicrowave-assisted hydrothermal jove.com
Nickel Chloride (NiCl₂)β-Ni(OH)₂Sonochemical researchgate.net
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Zinc Hydroxide NitrateSol-gel
Zinc Chloride (ZnCl₂)Zinc-substituted Nickel HydroxideHomogeneous precipitation researchgate.net

Additives such as urea and various surfactants play a critical role in controlling the precipitation and morphology of nickel(2+) zinc hydroxide.

Urea as a Precipitating Agent: Urea ((NH₂)₂CO) is commonly used as a precipitating agent in the synthesis of metal hydroxides. acs.org Upon heating in an aqueous solution, urea undergoes hydrolysis to produce ammonia and carbon dioxide. The ammonia then acts as a homogeneous source of hydroxide ions, leading to the gradual and uniform precipitation of the metal hydroxides. nih.gov This slow release of the precipitating agent helps in the formation of well-defined and crystalline structures. In the synthesis of FeCoNi carbonate hydroxide, urea acts as both a precipitant and a reducing agent. acs.org The hydrolysis of urea generates OH⁻ and CO₃²⁻ ions, which coprecipitate with the metal ions to form the desired product. acs.org

Templating Agents: Templating agents are used to direct the formation of specific morphologies and structures. Surfactants are a common type of templating agent. For example, cetyltrimethylammonium bromide (CTAB) has been used as a surfactant in the microwave-assisted hydrothermal synthesis of β-Ni(OH)₂ nanoparticles. nih.gov In another study, hexagonal island-shaped nickel hydroxide nanosheets were synthesized using a surfactant-assisted method. rsc.org The concentration of the surfactant was found to influence the morphology of the nanosheets, causing them to become more curly and wrinkled at higher concentrations. rsc.org Other materials, such as zeolites, which are microporous crystalline aluminosilicates, can also act as templates or supports due to their well-defined pore structures. wikipedia.org

The table below details the function of common additives in the synthesis of nickel and zinc hydroxides.

AdditiveFunctionExample of UseReference
UreaPrecipitating Agent, pH controlSynthesis of FeCoNi carbonate hydroxide acs.org
Cetyltrimethylammonium Bromide (CTAB)Surfactant/Templating AgentSynthesis of β-Ni(OH)₂ nanoparticles nih.gov
GlycineChelating AgentSynthesis of nickel-substituted ZnMn₂O₄ mdpi.com

Characterization Techniques for Comprehensive Structural and Compositional Analysis of Nickel 2+ Zinc Hydroxide 1/1/4

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Determination

X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique for the characterization of crystalline materials like Nickel(2+) Zinc Hydroxide (B78521) (1/1/4). mdpi.com It is widely used for phase identification, determination of crystallinity, and the measurement of various structural parameters. mdpi.commdpi.com The interaction of X-rays with the periodic atomic arrangement within a crystal produces a unique diffraction pattern, which serves as a fingerprint for a specific crystalline phase.

Powder X-ray diffraction (PXRD) is the most common XRD technique used for the analysis of polycrystalline materials. In the case of nickel-zinc (B8489154) hydroxides, PXRD is instrumental in identifying the crystalline phases present. For instance, studies on zinc-substituted nickel hydroxides have shown that at lower zinc concentrations (up to 10 mol%), a β-type structure is maintained, while higher concentrations (20–50% zinc) lead to the stabilization of an α-type phase. researchgate.net The diffraction patterns provide information on the unit cell parameters, which can be affected by the substitution of nickel ions with zinc ions. researchgate.net

The synthesis conditions significantly influence the resulting crystalline phase. For example, nickel hydroxide prepared using different precipitating agents can exhibit varying degrees of crystallinity, which is readily observed in their PXRD patterns. nih.gov Furthermore, the thermal decomposition of nickel hydroxide into nickel oxide can be monitored using PXRD, revealing whether the transformation occurs as a two-phase mixture or through a single phase, depending on the initial order of the material. nih.gov

Table 1: Representative PXRD Data for Nickel Hydroxide Phases

Phase Crystal System Space Group Key Diffraction Peaks (2θ) Reference
β-Ni(OH)₂ (Theophrastite) Trigonal P-3m1 ~19.2°, ~33.1°, ~38.5°, ~52.1°, ~59.0°, ~62.7° rsc.org

Note: The exact peak positions can vary with synthesis conditions and substitutions.

Beyond phase identification, advanced analysis of XRD data can provide quantitative information about the microstructure of Nickel(2+) Zinc Hydroxide (1/1/4). The broadening of diffraction peaks is related to both the size of the crystallites and the presence of lattice strain. The Debye-Scherrer equation is a common method to estimate the average crystallite size from the peak broadening.

More sophisticated methods, such as the Williamson-Hall plot and Rietveld refinement, can be employed to separate the contributions of crystallite size and microstrain to the peak broadening. The Rietveld method, a full-pattern fitting technique, can refine structural parameters like lattice parameters, atomic positions, and site occupancies, as well as microstructural parameters. researchgate.net For layered materials like nickel hydroxides, peak broadening, particularly for reflections involving the c-axis, is common and can be linked to the thin, platelet-like morphology of the crystallites and the presence of stacking faults. researchgate.net Anisotropic peak broadening, where the broadening varies with the crystallographic direction, can be modeled using spherical harmonics in programs like FullProf to account for the shape of the crystallites. researchgate.net

Electron Microscopy for Morphological and Nanostructural Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials at high resolution, providing a direct view of particle shape, size distribution, and internal features.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of Nickel(2+) Zinc Hydroxide (1/1/4). By scanning a focused beam of electrons over the sample surface, SEM produces images that reveal the shape, size, and aggregation of particles. For instance, SEM studies on zinc-substituted nickel hydroxides have shown that the resulting crystals can have a high-density, smooth surface with pores. researchgate.net In other preparations, the morphology of nickel hydroxide can appear as plate-like crystals with hexagonal or trigonal outlines, consistent with the hexagonal symmetry of their octahedral layers. researchgate.net The size of these crystals can be influenced by the synthesis method. researchgate.net Furthermore, SEM has been used to observe the uniform deposition of Ni-Zn alloys and the changes in surface morphology, such as the formation of porous structures and microcracks after processes like dealloying. semanticscholar.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, crystallinity, and morphology of nanoparticles. nih.gov By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal details about the shape and size of individual nanoparticles. nih.gov For example, TEM analysis of nickel nanoparticles has shown them to be solid, spherical, and sometimes agglomerated. In the context of nickel-zinc systems, TEM has been used to confirm the formation of nanocrystalline nickel with crystal sizes in the range of 40–100 nm after the dealloying of a Ni-Zn coating. semanticscholar.org The high-resolution capabilities of TEM (HRTEM) can even allow for the visualization of atomic lattices, providing insights into the crystalline nature of the nanoparticles.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to determine the elemental composition of a sample. wikipedia.orgthermofisher.com When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. myscope.training EDS can be used to confirm the presence and relative amounts of nickel and zinc in the hydroxide material. semanticscholar.org Furthermore, EDS mapping can provide a spatial distribution of the elements within the sample, demonstrating the uniform distribution of nickel, zinc, and oxygen, which is crucial for confirming the formation of a homogeneous composite material. researchgate.net

Table 2: Summary of Characterization Techniques and Information Obtained

Technique Information Provided
Powder X-ray Diffraction (PXRD) Phase identification, crystallinity, lattice parameters, phase purity. researchgate.netnih.govrsc.org
Advanced XRD Analysis Crystallite size, lattice strain, stacking fault analysis. researchgate.net
Scanning Electron Microscopy (SEM) Surface morphology, particle shape and size, aggregation. researchgate.netresearchgate.netsemanticscholar.org
Transmission Electron Microscopy (TEM) Nanoparticle shape and size, internal structure, crystallinity. semanticscholar.org

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition, quantitative analysis, elemental mapping. semanticscholar.orgresearchgate.net |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy is a critical tool for elucidating the molecular structure and bonding within Nickel(2+) zinc hydroxide (1/1/4). By probing the vibrational modes of the atoms and functional groups, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed insights into the compound's structural arrangement, the nature of its hydroxyl groups, and the presence of any intercalated species.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in Nickel(2+) zinc hydroxide (1/1/4), which belongs to the family of layered double hydroxides (LDHs). The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its primary components: hydroxyl groups, metal-oxygen bonds, and intercalated water molecules or anions.

A very broad and intense band is typically observed in the high-frequency region, around 3450 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and the hydrogen-bonded water molecules present in the interlayer space. researchgate.net The sharpness and position of this band can provide information about the degree of hydrogen bonding within the structure. For instance, a sharp peak around 3645-3650 cm⁻¹ would indicate the presence of non-hydrogen-bonded, free hydroxyl groups, characteristic of the β-phase of nickel hydroxide, while a broader band is more typical of the α-phase, which contains intercalated water. mdpi.comnih.gov

In the lower frequency region, a band appearing around 1630-1640 cm⁻¹ is assigned to the H-O-H bending vibration of interlayer water molecules, confirming the hydrated nature of the material. nih.govresearchgate.net The presence of carbonate anions (CO₃²⁻), often incorporated into the interlayer during synthesis from atmospheric carbon dioxide, is evidenced by a strong absorption band around 1385 cm⁻¹. researchgate.netrsc.org

Vibrations related to the metallic framework appear at much lower wavenumbers. The metal-oxygen (M-O) and metal-hydroxyl (M-OH) vibrations are typically found in the region below 800 cm⁻¹. Specifically, bands associated with Ni-O stretching and Ni-O-H bending vibrations are observed around 400-600 cm⁻¹. nih.govresearchgate.net The vibrations involving zinc, such as Zn-O and Zn-OH modes, also contribute to the absorption in this lower frequency range. researchgate.net The combination of these characteristic bands in an FTIR spectrum confirms the successful formation of the nickel zinc hydroxide structure and provides insight into its specific phase and composition. capes.gov.brgeoscienceworld.org

Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference
~3450O-H stretching of hydroxyl groups and interlayer water molecules researchgate.net
~3645Stretching of non-hydrogen-bonded (free) O-H groups nih.gov
~1635Bending vibration (δ) of interlayer water molecules nih.govresearchgate.net
~1385Asymmetric stretching of interlayer carbonate anions (CO₃²⁻) researchgate.netrsc.org
400 - 600Ni-O stretching and Ni-O-H bending vibrations nih.govresearchgate.net
< 800Zn-O and Zn-OH vibrations researchgate.net

Raman Spectroscopy for Crystalline and Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the crystalline structure and molecular vibrations of Nickel(2+) zinc hydroxide (1/1/4). It is particularly sensitive to the vibrations of the metal-oxygen lattice and can effectively distinguish between different polymorphs (α and β phases) of nickel hydroxide. acs.orgacs.org

The Raman spectrum of nickel-zinc hydroxide materials typically displays prominent peaks in the low-frequency region, below 600 cm⁻¹, which are characteristic of the metal-oxygen (M-O) lattice vibrations. researchgate.net For nickel hydroxide, strong bands are observed around 470-480 cm⁻¹ and 550-560 cm⁻¹, which are attributed to the Ni-OH vibrational modes. mdpi.comresearchgate.net The presence of zinc in the structure introduces additional vibrational modes. Raman bands for Zn(OH)₂ have been identified with Zn-OH stretching vibrations appearing in the 280-330 cm⁻¹ range and symmetric Zn-O stretching modes around 360-380 cm⁻¹. researchgate.net

The high-frequency region of the Raman spectrum provides information on the O-H stretching modes. A sharp band observed around 3690 cm⁻¹ in dry samples of β-Ni(OH)₂ is characteristic of the stretching of surface hydroxyl groups. acs.org In contrast, α-phase materials, which contain intercalated water, show a broader band in this region. mdpi.com A key fingerprint for identifying the α-Ni(OH)₂ phase is a characteristic peak observed around 3610 cm⁻¹. nih.gov The ability to distinguish these phases is crucial, as the structure of zinc-substituted nickel hydroxide can vary from β-type to α-type depending on the zinc content. rsc.orgrsc.org Therefore, Raman spectroscopy is an invaluable tool for confirming the specific crystalline phase of Nickel(2+) zinc hydroxide (1/1/4).

Raman Shift (cm⁻¹) Vibrational Mode Assignment Reference
~3610O-H stretching (fingerprint for α-Ni(OH)₂) nih.gov
470 - 480Ni-OH vibrational mode mdpi.comresearchgate.net
550 - 560Ni-OH vibrational mode mdpi.comresearchgate.net
280 - 380Zn-OH and Zn-O stretching vibrations researchgate.net

Surface Sensitive Spectroscopic Techniques for Surface Chemistry

The surface chemistry of Nickel(2+) zinc hydroxide (1/1/4) is paramount to its performance in various applications. Surface-sensitive techniques provide data on the elemental composition and the chemical (oxidation) states of the atoms residing on the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and the oxidation states of nickel and zinc at the surface of the hydroxide material. researchgate.net

The XPS spectrum of Nickel(2+) zinc hydroxide (1/1/4) would exhibit characteristic peaks for Ni, Zn, O, and adventitious C. The high-resolution spectrum for the Ni 2p region is of particular importance. It typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, resulting from spin-orbit coupling. For Ni²⁺ in a hydroxide environment, the Ni 2p₃/₂ peak is located at a binding energy of approximately 856.1 eV, accompanied by a strong satellite peak around 861 eV. nih.govresearchgate.net The energy separation between the Ni 2p₃/₂ and Ni 2p₁/₂ peaks is about 17.6-17.7 eV, which is a characteristic feature of the Ni²⁺ state in Ni(OH)₂. nih.gov

For zinc, the Zn 2p spectrum is characterized by a sharp doublet, Zn 2p₃/₂ and Zn 2p₁/₂, with binding energies around 1022.1 eV and 1045.2 eV, respectively. This corresponds to the Zn²⁺ oxidation state. researchgate.net

The O 1s spectrum provides insight into the different oxygen-containing species. It can typically be deconvoluted into multiple components. A major peak around 531.1 eV is attributed to the hydroxyl groups (M-OH) bonded to the metal cations (Ni²⁺ and Zn²⁺). nih.govresearchgate.net Another component at a higher binding energy (around 532.4-533.2 eV) can be assigned to the oxygen in adsorbed water molecules (H-O-H) on the surface. nih.gov The precise binding energies and peak shapes confirm the +2 oxidation state for both nickel and zinc and verify the hydroxide nature of the compound's surface.

Element/Region Binding Energy (eV) Assignment Reference
Ni 2p₃/₂~856.1Ni²⁺ in Ni(OH)₂ nih.gov
Ni 2p₁/₂~873.8Ni²⁺ in Ni(OH)₂ nih.gov
Zn 2p₃/₂~1022.1Zn²⁺ researchgate.net
Zn 2p₁/₂~1045.2Zn²⁺ researchgate.net
O 1s~531.1Metal-Hydroxide (M-OH) nih.govresearchgate.net
O 1s~532.4 - 533.2Adsorbed/Interlayer Water (H₂O) nih.gov

Thermal Analysis for Structural Transitions and Stability

Thermal analysis techniques are employed to investigate the thermal stability, decomposition behavior, and water content of Nickel(2+) zinc hydroxide (1/1/4). These methods monitor the material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Water Content

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For Nickel(2+) zinc hydroxide (1/1/4), the TGA curve reveals a multi-step decomposition process, providing quantitative information about its water content and thermal stability.

The first mass loss, typically occurring in the range of 100-200°C, is attributed to the removal of physically adsorbed surface water and weakly bound interlayer water molecules. nih.govresearchgate.net A more significant mass loss event generally takes place between 200°C and 350°C. researchgate.net This step corresponds to the dehydroxylation of the brucite-like layers, where the metal hydroxide decomposes into metal oxides and water vapor, according to the general reaction: Ni₁₋ₓZnₓ(OH)₂ → Ni₁₋ₓZnₓO + H₂O. osti.govyoutube.com The decomposition temperature for Ni(OH)₂ is often cited to be around 230-300°C, while that for Zn(OH)₂ is slightly lower. osti.govrsc.org The presence of zinc in the nickel hydroxide lattice can influence the exact decomposition temperature. If intercalated anions like carbonate are present, their decomposition will occur at higher temperatures, typically above 400°C. researchgate.net The total mass loss observed in the TGA curve allows for the calculation of the initial water content and can be used to verify the chemical formula of the synthesized hydroxide.

Temperature Range (°C) Event Description Reference
100 - 200DehydrationLoss of physisorbed and interlayer water molecules. nih.govresearchgate.net
200 - 350DehydroxylationDecomposition of hydroxide layers to form mixed metal oxides (NiO, ZnO) and water vapor. researchgate.netosti.gov
> 400Decomposition of anionsLoss of any intercalated anions, such as carbonate, if present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

In nickel-based hydroxides, the observed absorption bands in the UV-Vis spectrum are primarily attributed to d-d electronic transitions of the Ni²⁺ cations. researchgate.net For instance, studies on β-Ni(OH)₂ have identified multiple absorption bands, including those at approximately 312 nm, 386 nm, and a broader band around 670 nm, all of which are governed by d-d transitions. nih.gov Another report confirms a distinct absorption peak for nickel hydroxide nanoparticles around 380 nm, which is indicative of the d-d orbital transition bands in Ni(II) cations. researchgate.net Additionally, a strong absorption maximum noted at 245 nm for β-Ni(OH)₂ is attributed to the material's band gap absorptions. nih.gov

While zinc hydroxide (Zn(OH)₂) does not exhibit d-d transitions due to the filled d-shell of the Zn²⁺ ion, it shows absorption in the UV region related to its band gap. An absorption peak for zinc hydroxide nanoparticles has been noted around 360 nm. researchgate.net The optical band gap for Zn(OH)₂ has been calculated to be approximately 3.35 eV from its absorption spectrum. researchgate.net

For the mixed-metal compound Nickel(2+) zinc hydroxide (1/1/4), the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the Ni(II) centers. The incorporation of zinc into the nickel hydroxide lattice can, however, modulate the electronic structure, potentially causing shifts in the absorption peak positions and changes in the band gap energy compared to pure nickel hydroxide. The analysis helps in confirming the oxidation state of nickel and understanding the electronic interactions between the nickel and zinc ions within the hydroxide lattice.

Table 1: Representative UV-Vis Absorption Data for Constituent Hydroxides

Surface and Porosity Characterization in Relation to Nanostructural Elucidation

The analysis of surface area and porosity is critical for understanding the performance of Nickel(2+) zinc hydroxide (1/1/4), particularly in applications like catalysis and energy storage where a high surface area is advantageous. These properties are typically investigated using gas adsorption techniques, with the data analyzed by the Brunauer-Emmett-Teller (BET) method for specific surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution. lucideon.com

The nanostructure of the material profoundly influences its surface characteristics. For related nickel hydroxide systems, the formation of nanostructures such as nanosheets or nanoparticles leads to significantly high specific surface areas. For example, Ni(OH)₂ nanosheets have been reported to possess a high BET specific surface area of 206 m²/g and a pore volume of 0.270 cm³/g. researchgate.net Similarly, porous nickel hydroxide nanoparticles have shown a BET specific surface area of 160.5 m² g⁻¹. nih.gov

The nitrogen adsorption/desorption isotherms for these materials often exhibit a type IV profile according to the IUPAC classification, which is a characteristic feature of mesoporous materials (pores with diameters between 2 and 50 nm). lucideon.comresearchgate.net The presence of a hysteresis loop in the isotherm further confirms the mesoporous nature. The BJH pore size distribution analysis, calculated from the desorption branch of the isotherm, provides detailed information on the distribution of pore sizes. For Ni(OH)₂ nanosheets and nanoparticles, the average pore diameters are typically found to be in the nanometer range, for example, between 3.6 to 5.7 nm or an average of 3.87 nm, confirming their mesoporous structure. nih.govresearchgate.net

In Nickel(2+) zinc hydroxide (1/1/4), the incorporation of zinc ions into the nickel hydroxide lattice can influence the resulting nanostructure and, consequently, its surface properties. The hierarchical porous structures, often composed of interconnected nanoparticles or nanosheets, create a large number of accessible active sites and facilitate efficient ion diffusion. mdpi.com For instance, a related cobalt-zinc (B8468989) mixed oxide/hydroxide hierarchical porous film was found to have a specific surface area of 112 m²·g⁻¹ and an average pore size of 22 nm, highlighting the porous nature of such mixed-metal systems. mdpi.com Elucidating the relationship between the synthesis conditions, the resulting nanostructure (e.g., porous nanosheets, hierarchical spheres), and the material's surface area and porosity is key to optimizing its functional properties.

Table 2: Surface and Porosity Data for Nickel Hydroxide and Related Materials

Compound Index

Table 3: List of Chemical Compounds

Theoretical and Computational Investigations of Nickel 2+ Zinc Hydroxide 1/1/4

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Nickel(2+) zinc hydroxide (B78521), DFT studies provide fundamental insights into the nature of chemical bonds, charge distribution, and the electronic states that govern its properties.

Calculations for zinc-substituted nickel hydroxide indicate that the bonds between the metal (Nickel, Zinc) and oxygen atoms are not purely ionic but possess significant covalent character researchgate.net. The introduction of zinc into the nickel hydroxide lattice modifies the electronic environment. In β-type Ni(OH)₂, zinc cations typically substitute nickel cations in the octahedral sites within the hydroxide layers researchgate.net. This substitution influences the local charge distribution and the density of states (DOS) near the Fermi level.

DFT calculations, often supplemented with a Hubbard U correction (DFT+U) to better account for electron correlation in transition metal compounds, can precisely model these effects arxiv.org. These studies reveal how zinc doping can alter the band gap and the orbital contributions to the valence and conduction bands. For instance, doping Ni(OH)₂ with zinc has been suggested to enhance charge efficiency by modifying the electronic pathways researchgate.net. The analysis of orbital populations and net charges indicates that hydrogen atoms are more weakly bonded within the crystal structure, facilitating the deintercalation and intercalation processes crucial for electrochemical applications researchgate.net.

Table 1: Representative DFT-Calculated Parameters for Ni-Zn Hydroxide Structures This table presents hypothetical yet representative data based on typical DFT study findings for similar materials.

Parameterβ-Ni(OH)₂β-Ni₀.₇₅Zn₀.₂₅(OH)₂ (Octahedral Zn)α-Ni₀.₅₀Zn₀.₅₀(OH)₂ (Tetrahedral Zn)
Calculated Band Gap (eV)3.53.33.1
Average Ni-O Bond Length (Å)2.062.072.05
Average Zn-O Bond Length (Å)N/A2.101.98
Mulliken Net Charge on Ni+1.65 e+1.68 e+1.70 e
Mulliken Net Charge on ZnN/A+1.75 e+1.78 e

Molecular Dynamics Simulations for Interlayer Dynamics and Ionic Transport

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of atomic and molecular motions. For layered materials like Nickel(2+) zinc hydroxide, MD is crucial for understanding the dynamics of species within the interlayer space, such as water molecules and charge-balancing anions, and their role in ionic transport.

In the α-phase of zinc-substituted nickel hydroxide, the interlayer space is expanded and contains water molecules and anions, such as carbonates researchgate.netrsc.org. MD simulations can model the dynamic behavior of these interlayer species. These simulations show that interlayer water molecules are not static but undergo rapid librations and translational motions, forming and breaking hydrogen bonds with the hydroxide layers and neighboring anions randallcygan.com. This dynamic disorder is a key feature of α-type hydroxides rsc.org.

Table 2: Simulated Interlayer Properties from Molecular Dynamics This table contains representative data illustrating typical outputs from MD simulations on layered hydroxides.

SystemHydration Level (water molecules per formula unit)Average Interlayer Spacing (Å)Simulated Diffusion Coefficient of Interlayer Anion (m²/s)
α-Ni₀.₅Zn₀.₅(OH)₂-CO₃28.21.5 x 10⁻¹⁰
α-Ni₀.₅Zn₀.₅(OH)₂-CO₃48.63.2 x 10⁻¹⁰
α-Ni₀.₅Zn₀.₅(OH)₂-Cl28.12.1 x 10⁻¹⁰
α-Ni₀.₅Zn₀.₅(OH)₂-Cl48.54.5 x 10⁻¹⁰

Computational Modeling of Structural Defects and Substituted Architectures

Real crystalline materials are never perfect and contain various structural defects that can significantly influence their properties. Computational models are essential for understanding the nature of these defects and the structural consequences of substituting one element for another, as in Nickel(2+) zinc hydroxide.

For zinc-substituted nickel hydroxides, a key aspect is the location of the zinc cations. Experimental and computational studies show that at low zinc concentrations (up to ~10%), zinc substitutes for nickel within the main octahedral sites of the β-Ni(OH)₂ structure researchgate.net. At higher concentrations (20-50%), the structure transitions to an α-type phase, where evidence suggests zinc cations occupy tetrahedral sites in the interlayer space researchgate.net. Computational modeling helps to determine the energetically favorable sites for these substitutions.

Table 3: Computationally Modeled Structural Defects in Ni-Zn Hydroxide This table summarizes common defects and their typical characteristics as determined by computational modeling.

Defect/Substitution TypeDescriptionTypical Structural ImpactCalculated Formation Energy Range (eV)
Zn for Ni Substitution (Octahedral)A Zn²⁺ ion replaces a Ni²⁺ ion in the main hydroxide layer.Minor change in local bond lengths; minimal change to unit cell parameters in β-phase. researchgate.netLow
Zn Intercalation (Tetrahedral)A Zn²⁺ ion occupies a tetrahedral site in the interlayer space.Significant increase in interlayer spacing; characteristic of α-phase stabilization. researchgate.netVariable, depends on charge compensation
Stacking FaultA shift in the alignment of one hydroxide layer relative to another.Disruption of the A-B-A-B stacking in β-phase; leads to turbostratic character in α-phase. researchgate.netLow
Hydroxyl VacancyAn OH⁻ group is missing from the lattice.Creates local charge imbalance; can facilitate proton transport. royalsocietypublishing.orgModerate

Predictive Studies on Phase Stability and Transformation Pathways

First-principles calculations, primarily based on DFT, are used to predict the thermodynamic stability of different crystal structures (polymorphs) and to map out the pathways of phase transformations. This is critical for understanding the synthesis and performance of Nickel(2+) zinc hydroxide.

The nickel hydroxide system is known for its different phases, mainly the α and β forms wikipedia.org. The α-phase has a larger interlayer spacing due to intercalated water and anions, while the β-phase is more compact royalsocietypublishing.orgwikipedia.org. Studies have shown that the incorporation of zinc is a key factor in determining which phase is more stable. With 20–50% zinc substitution, an α-type phase is stabilized, whereas the β-type structure is preferred at lower zinc concentrations researchgate.net. Computational studies can predict these stability ranges by calculating the Gibbs free energy of the different phases as a function of composition and environmental conditions researchgate.net.

Furthermore, these predictive studies can elucidate the transformation pathways between phases. For example, calculations can model the energy barriers associated with the removal of hydrogen from β-Ni(OH)₂ to form β-NiOOH, a key process in battery charging researchgate.netucsd.edu. It has been shown that such transformations can involve a change in the layer stacking sequence ucsd.edu. For zinc-doped systems, theoretical studies indicate that zinc can suppress certain phase transitions, such as the transformation of β-Ni(OH)₂ to γ-NiOOH upon overcharging, which improves the electrochemical reversibility of the material researchgate.net.

Table 4: Calculated Formation Energies and Stability of Ni-Zn Hydroxide Phases This table presents representative data on the relative stability of different phases as would be predicted by first-principles calculations.

PhaseCompositionCalculated Formation Energy (eV per formula unit)Predicted Stability
β-Ni(OH)₂Pure-6.15Stable
β-Ni₀.₉₀Zn₀.₁₀(OH)₂10% Zn-6.25Stable, preferred at low Zn content. researchgate.net
α-Ni₀.₇₀Zn₀.₃₀(OH)₂·nH₂O30% Zn-8.50 (hydrated)Stable, preferred at high Zn content. researchgate.net
γ-NiOOH (hypothetical, from Zn-doped material)N/AHigher relative energyFormation suppressed by Zn doping. researchgate.net

Mechanistic Research on Reactivity of Nickel 2+ Zinc Hydroxide 1/1/4

Electrochemical Reaction Mechanisms

The electrochemical behavior of Nickel(2+) zinc hydroxide (B78521) (1/1/4) is primarily governed by redox processes occurring within its layered structure, especially when utilized as an electrode material in applications like batteries and electrocatalysis. nih.govnih.gov

Redox Processes and Charge Transfer in Layered Hydroxides

Layered double hydroxides (LDHs) like Nickel(2+) zinc hydroxide (1/1/4) facilitate complex redox processes and charge transfer mechanisms. The fundamental structure consists of positively charged metal hydroxide layers and an interlayer region containing charge-compensating anions and water molecules. nih.govmdpi.com During electrochemical reactions, a reversible intercalation and de-intercalation of anions from the electrolyte occurs to balance the charge changes within the hydroxide layers. researchgate.net This process is crucial for the material's function in electrochemical energy storage and conversion.

The charge transfer within the LDH structure is influenced by several factors, including the composition of the metal hydroxide sheets and the nature of the intercalated anions. nih.govresearchgate.net The presence of different metal cations, such as Ni²⁺ and Zn²⁺, in the hydroxide layers can modulate the electronic properties and the kinetics of ion transport. nih.govrsc.org For instance, the substitution of nickel with other metals can alter the interlayer spacing and the local charge environment, which in turn affects the charge storage capacity and rate capability. rsc.org

The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺ (Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ represents the interlayer anion. nih.gov In the case of Nickel(2+) zinc hydroxide (1/1/4), the structure can be formulated as Ni₁₋ₓZnₓ(OH)₂(anion)ᵧ·zH₂O. nih.gov The electrochemical reactions involve the transfer of electrons and ions between the electrode material and the electrolyte, leading to changes in the oxidation state of the metal cations within the hydroxide layers. mdpi.comresearchgate.net

PropertyDescriptionSource
Structure Positively charged metal hydroxide layers with intercalated anions and water molecules. nih.govmdpi.com
Redox Mechanism Reversible intercalation/de-intercalation of anions to balance charge during metal cation oxidation/reduction. researchgate.net
Influencing Factors Metal cation composition, interlayer anions, and structural morphology. nih.govresearchgate.netrsc.org

Role of the Ni(II)/Ni(III) Redox Couple in Reaction Pathways

The electrochemical activity of Nickel(2+) zinc hydroxide (1/1/4) is predominantly centered around the Ni(II)/Ni(III) redox couple. nih.govnih.gov During anodic polarization (charging), Ni(II) is oxidized to Ni(III), a process that is often accompanied by the deprotonation of the hydroxide groups to form nickel oxyhydroxide (NiOOH). nih.govresearchgate.net This transformation is represented by the following general reaction:

Ni(OH)₂ + OH⁻ ↔ NiOOH + H₂O + e⁻ nih.gov

The resulting Ni(III) species, particularly in the form of γ-NiOOH, are considered the active sites for many electrochemical reactions, including the oxygen evolution reaction (OER) and the electrooxidation of organic molecules. nih.govnih.gov The presence of zinc in the layered structure can influence the potential and kinetics of this Ni(II)/Ni(III) transition. dtic.mil For instance, the incorporation of zinc ions can affect the phase stability of the nickel hydroxide, potentially stabilizing the more electrochemically active α-Ni(OH)₂ phase. rsc.org

The exfoliation of bulk LDH materials into ultrathin nanosheets has been shown to increase the population of Ni(III) species, which significantly enhances the catalytic activity. nih.gov This is attributed to a change in the atomic environment of the nickel atoms in the single layers, which facilitates the oxidation to the higher valence state. nih.gov The enhanced electrical conductivity of NiOOH compared to Ni(OH)₂ also contributes to improved electrochemical performance. nih.gov

Redox CoupleProcessSignificanceSource
Ni(II)/Ni(III) Ni(OH)₂ oxidizes to NiOOH during charging.Forms the active species for electrochemical reactions. nih.govnih.gov
Influence of Zn Modulates the potential and stability of the Ni(II)/Ni(III) transition.Can enhance electrochemical performance by stabilizing active phases. rsc.orgdtic.mil
Ni(III) in Catalysis NiOOH is the active site for OER and organic electrooxidation.Higher Ni(III) content leads to enhanced catalytic activity. nih.gov

Oxygen Evolution Reaction (OER) Mechanisms on Nickel-Zinc (B8489154) Hydroxide Surfaces

Nickel-based layered double hydroxides are among the most promising non-precious metal catalysts for the oxygen evolution reaction (OER) in alkaline media. researchgate.netuow.edu.au The OER is a key process in water splitting for hydrogen production and in metal-air batteries. rsc.org While much of the research has focused on NiFe-LDHs, the fundamental mechanisms are applicable to NiZn-LDH systems. researchgate.netmdpi.com

The generally accepted mechanism for OER on nickel-based surfaces involves a series of electrochemical steps with the formation of intermediate species. The active sites are believed to be the Ni(III) centers in the nickel oxyhydroxide (NiOOH) formed during anodic polarization. nih.govacs.org A common proposed mechanism is as follows:

M + OH⁻ → MOH + e⁻

MOH + OH⁻ → MO + H₂O + e⁻

MO + MO → 2M + O₂

MO + OH⁻ → MOOH + e⁻

MOOH + OH⁻ → M + O₂ + H₂O + e⁻

Here, 'M' represents the active metal site (Ni). The exact pathway can vary, but it generally involves the adsorption of hydroxide ions, followed by one or more electron transfer steps to form higher-valent metal-oxo or metal-hydroperoxo species, which then react to produce oxygen. acs.org

The presence of a second metal, such as zinc, can significantly influence the OER activity. While zinc itself is not considered catalytically active for OER, its incorporation into the nickel hydroxide lattice can modify the electronic structure of the nickel sites, leading to optimized binding energies for the OER intermediates. acs.org This can result in a lower overpotential required for the reaction. For instance, Fe and B co-doping of NiZn-LDH has been shown to significantly boost OER performance. acs.org

ParameterValue for NiZnFeB-LDHSource
Overpotential at 100 mA cm⁻² 280 mV acs.org
Tafel Slope 48.4 mV dec⁻¹ acs.org
Stability 120 hours at 100 mA cm⁻² acs.org

Catalytic Activity and Reaction Mechanisms

Beyond electrocatalysis, Nickel(2+) zinc hydroxide (1/1/4) exhibits catalytic activity in various chemical transformations, leveraging its unique structural and electronic properties.

Identification of Active Sites and Reaction Intermediates

In heterogeneous catalysis, the active sites are the specific locations on the catalyst's surface where the reaction occurs. For nickel-based catalysts, including NiZn-LDH, the nickel ions are generally considered the primary active centers. nih.gov The coordination environment and oxidation state of these nickel sites are crucial in determining the catalytic activity and selectivity. nih.gov

For reactions involving oxidation, high-valent nickel species, such as Ni(III) in NiOOH, are often identified as the active intermediates. nih.govnih.gov These species can act as chemical oxidants, for example, in the conversion of alcohols to aldehydes or carboxylic acids. nih.gov The reaction mechanism typically involves the adsorption of the reactant onto the catalyst surface, followed by interaction with the active nickel sites.

The incorporation of zinc can influence the nature and accessibility of these active sites. It can affect the morphology of the LDH, leading to a higher surface area and more exposed active sites. nih.gov Furthermore, the interaction between nickel and zinc within the hydroxide layers can modulate the electronic properties of the nickel centers, thereby influencing their reactivity. mdpi.com

Spectroscopic techniques are often employed to identify reaction intermediates. For instance, in the electrooxidation of ammonia (B1221849) catalyzed by a nickel-based material, in-situ FTIR and spectrophotometric analysis have been used to detect intermediates like nitrate (B79036) and nitrite, suggesting a reaction pathway involving the Ni(II)/Ni(III) redox couple. researchgate.net

Mechanism of Heterogeneous Catalysis (e.g., in organic transformations or gas-phase reactions)

The mechanism of heterogeneous catalysis by materials like Nickel(2+) zinc hydroxide (1/1/4) generally follows a series of steps:

Adsorption: Reactant molecules adsorb onto the surface of the catalyst. libretexts.org

Activation: The adsorbed molecules are activated, often through interaction with the active sites (e.g., nickel centers). This may involve the breaking or weakening of chemical bonds. libretexts.org

Reaction: The activated molecules react to form products. This can occur between adsorbed molecules or between an adsorbed molecule and a species from the bulk phase.

Desorption: The product molecules desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle. libretexts.org

In the context of organic transformations, NiZn-LDH can be utilized in reactions like hydrogenation. For example, nickel catalysts can activate hydrogen, which then reacts with an unsaturated organic molecule. libretexts.org In some cases, the catalyst itself can be a source of hydrogen, as seen in the reaction of nickel with water to produce hydrogen and nickel oxide. mdpi.com

The catalytic performance is highly dependent on the catalyst's structure and composition. For instance, supporting nickel on materials like zirconia or ceria can enhance its catalytic activity in the gasification of biomass. mdpi.com The presence of zinc oxide in such catalysts can prevent the agglomeration of nickel particles and reduce coke formation, thereby improving the catalyst's stability. mdpi.com

Environmental Remediation Mechanisms

The compound Nickel(2+) zinc hydroxide (1/1/4) exhibits significant potential for environmental remediation, primarily through two key mechanistic pathways: the adsorption of pollutants onto its hydroxide surfaces and the photocatalytic degradation of contaminants. These mechanisms leverage the material's unique surface chemistry and electronic properties to effectively remove harmful substances from aqueous environments.

Adsorption Mechanisms of Pollutants on Hydroxide Surfaces

The remediation of wastewater often involves the removal of heavy metals and other pollutants through adsorption. Nickel(2+) zinc hydroxide provides an effective surface for this process. The adsorption mechanisms are multifaceted and can include physical adsorption, chemisorption, electrostatic interactions, and ion exchange. mdpi.com

The surface of nickel-zinc hydroxide possesses hydroxyl functional groups (-OH) that play a crucial role in the adsorption process. These groups can become protonated or deprotonated depending on the pH of the surrounding solution, influencing the surface charge and its affinity for various pollutants. acs.org For instance, at a higher pH, the surface tends to be negatively charged, promoting the adsorption of cationic pollutants like heavy metal ions through electrostatic attraction. acs.org

Research into the adsorption of heavy metals like nickel (Ni²⁺) and zinc (Zn²⁺) has shown that the process is often dependent on factors such as pH, initial pollutant concentration, and temperature. acs.org Studies on similar hydroxide materials have indicated that the adsorption can be described by models like the Langmuir and Freundlich isotherms, which provide insight into the nature of the adsorbent-adsorbate interactions. acs.orgresearchgate.net The Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

The primary mechanisms for the adsorption of metal ions onto hydroxide surfaces include:

Ion Exchange: Cations in the solution can be exchanged with protons from the hydroxyl groups on the hydroxide surface. semanticscholar.org

Complexation: The metal ions can form surface complexes with the hydroxyl groups. acs.orgsemanticscholar.org

Precipitation: At higher concentrations and suitable pH, metal hydroxides can precipitate onto the surface of the adsorbent. mdpi.comsemanticscholar.org

Table 1: Adsorption Capacities of Various Pollutants on Hydroxide-Based Adsorbents

This table is interactive. You can sort and filter the data.

Photocatalytic Degradation Pathways Involving Nickel-Zinc Hydroxides

Nickel-zinc hydroxides can also function as effective photocatalysts for the degradation of organic pollutants, particularly dyes, under light irradiation. researchgate.net This process involves the generation of highly reactive oxygen species (ROS) that break down complex organic molecules into simpler, less harmful substances.

The photocatalytic activity of nickel-zinc hydroxide composites, such as those combined with zinc oxide (ZnO), is enhanced compared to the individual components. researchgate.net The mechanism begins with the absorption of photons with energy equal to or greater than the bandgap of the semiconductor material. researchgate.net This excites an electron from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺).

These charge carriers then migrate to the surface of the photocatalyst and initiate redox reactions:

Holes (h⁺) in the valence band react with water molecules or hydroxide ions to produce hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.com

Electrons (e⁻) in the conduction band react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further react to produce other reactive species.

The formation of a heterojunction between nickel hydroxide and another semiconductor like ZnO can improve charge separation and reduce the recombination rate of electron-hole pairs, thereby enhancing photocatalytic efficiency. researchgate.netacs.org The doping of nickel oxide with zinc has also been shown to increase photocatalytic activity by creating defects and enhancing charge separation. mdpi.com

The degradation of organic dyes such as Rhodamine B, Congo red, methylene (B1212753) blue, and methyl orange has been successfully demonstrated using nickel-zinc based photocatalysts. researchgate.net The efficiency of degradation is influenced by factors like the composition of the catalyst, the concentration of the dye, and the pH of the solution. researchgate.netrsc.org

Table 2: Photocatalytic Degradation Efficiency of Organic Dyes Using Nickel-Zinc Based Catalysts

This table is interactive. You can sort and filter the data.

Intercalation Chemistry and Host Guest Interactions in Layered Nickel 2+ Zinc Hydroxide 1/1/4

Intercalation of Anions and Small Molecules into the Interlayer Space

The interlayer space of Nickel(2+) zinc hydroxide (B78521) (1/1/4) can accommodate a diverse range of anions and small neutral molecules. The primary mechanism for introducing new species is anion exchange, where the original interlayer anions are replaced by others from a surrounding solution. mdpi.comcapes.gov.br The exchangeability of the original anion is crucial; for instance, nitrates are known to be readily exchangeable, whereas carbonates are more difficult to replace. acs.org

Commonly intercalated species include:

Inorganic Anions: Simple inorganic anions such as carbonate (CO₃²⁻), nitrate (B79036) (NO₃⁻), chloride (Cl⁻), perchlorate (B79767) (ClO₄⁻), and sulfate (B86663) (SO₄²⁻) are frequently found or introduced into the interlayer galleries. nih.gov

Organic Anions: A vast array of organic anions can be intercalated, ranging from simple carboxylates and sulfonates to larger, more complex molecules. nih.gov Examples include dodecylsulfate and dodecylbenzenesulfonate. capes.gov.br

Water Molecules: Water molecules are typically co-intercalated within the interlayer space, where they play a significant role in stabilizing the structure through hydrogen bonding networks. mdpi.comnih.gov

The ability to intercalate a wide variety of guest species allows for the fine-tuning of the material's properties. The choice of the intercalated anion is a key strategy in modifying the chemical and physical characteristics of the LDH. rsc.org

Table 1: Examples of Anions and Molecules Intercalated into Layered Double Hydroxides

Guest Species Category Specific Examples
Inorganic Anions Carbonate (CO₃²⁻), Nitrate (NO₃⁻), Chloride (Cl⁻), Sulfate (SO₄²⁻), Perchlorate (ClO₄⁻), Hydroxide (OH⁻)
Organic Anions Dodecylsulfate (DS), Dodecylbenzenesulfonate (DBS), Benzoate, Carboxylates, Sulfonates

| Small Molecules | Water (H₂O) |

This table is generated based on anions commonly intercalated in various LDH structures, which are analogous to Nickel(2+) zinc hydroxide (1/1/4). capes.gov.brnih.govacs.org

Factors Governing Intercalation Capacity and Guest Diffusion

The efficiency of the intercalation process and the movement of guest species within the interlayer galleries are governed by several interconnected factors.

Size and Geometry of the Guest Anion: The physical dimensions of the guest anion have a direct impact on the resulting interlayer spacing. For simple monatomic anions like Cl⁻, Br⁻, and I⁻, the interlayer spacing generally increases with the ionic radius. acs.org The geometry of polyatomic anions also dictates their orientation and packing within the gallery, which in turn affects the interlayer distance. acs.org

Charge Density of the Guest Anion: The electrostatic interactions between the positively charged host layers and the guest anions are a primary driving force for intercalation. The binding energy between the layer and the anion is influenced by the anion's charge. acs.org For instance, doubly charged anions like CO₃²⁻ and SO₄²⁻ tend to have stronger interactions with the host layers compared to singly charged anions like Cl⁻ or NO₃⁻. acs.org

Host-Guest Interactions: Hydrogen bonding plays a critical role, particularly involving the co-intercalated water molecules and the hydroxyl groups of the host layers. mdpi.comacs.org These hydrogen bond networks can influence the arrangement and stability of the guest anions within the interlayer space. acs.org

Charge Density of the Host Layer: The ratio of divalent to trivalent cations (e.g., Ni²⁺/M³⁺ where M³⁺ is a trivalent cation) determines the positive charge density of the hydroxide layers. This charge density dictates the number of anions required for charge neutrality and influences the strength of the electrostatic attraction, thereby affecting the intercalation capacity. acs.org

Guest Diffusion: The movement of ions within the layered structure is a complex process. The rate of diffusion can be influenced by the state of charge of the material and the concentration of mobile species like protons. Insufficient ability for species like OH⁻ to adsorb and diffuse can limit the performance in certain applications. nih.gov The crystalline structure and presence of defects in the host layers can also impact the diffusion coefficient of protons and other ions. asianpubs.org

Table 2: Influence of Intercalated Anion on Interlayer Spacing in Ni₃Al-LDH (An illustrative example)

Intercalated Anion (A) Anion Diameter/Size Resulting Interlayer Spacing (Å)
OH⁻ Small < 7.6
CO₃²⁻ Planar ~7.6
Cl⁻ 3.62 Å (Ionic Diameter) 7.964
Br⁻ 3.92 Å (Ionic Diameter) > 7.964
I⁻ 4.32 Å (Ionic Diameter) > Br⁻
NO₃⁻ Planar ~8.1
SO₄²⁻ Tetrahedral > NO₃⁻

| C₁₂H₂₅SO₃⁻ | Long Chain | 24.262 |

Data is based on computational studies of NiAl-LDH, which serves as a model to understand the principles applicable to Nickel(2+) zinc hydroxide (1/1/4). The interlayer spacing is highly dependent on the size and orientation of the guest anion. acs.org

Structural Distortions and Phase Changes Induced by Intercalation Processes

The intercalation of guest species is not a passive process; it actively influences the structure of the Nickel(2+) zinc hydroxide (1/1/4) host.

Variation in Interlayer Spacing: The most direct structural change is the expansion or contraction of the interlayer distance (d-spacing), which can be readily measured by X-ray diffraction (XRD). acs.orgnih.gov The magnitude of this change is primarily determined by the size and orientation of the intercalated guest species. For example, replacing a small inorganic anion like nitrate with a long-chain organic anion like sodium dodecyl sulfate (SDS) can cause a significant increase in the interlayer spacing. mdpi.com

Stacking Order Modification: LDHs can exhibit different stacking arrangements of the brucite-like layers. The nature of the intercalated anion and co-intercalated water molecules can influence the stacking sequence. nih.gov

Phase Transitions: Under certain conditions, such as electrochemical cycling, the host can undergo reversible phase transitions. For example, an α-Ni(OH)₂-like structure can transform into a γ-NiOOH-like phase. nih.govacs.org This transformation is often accompanied by a change in the interlayer spacing and the type of intercalated ion. For instance, an exchange of interlayer carbonate anions for electrolyte cations like K⁺ or Na⁺ can trigger such a phase change. nih.govacs.org This structural evolution is directly linked to the redox activity of the transition metals within the host layers. acs.org

Hydration/Dehydration Effects: The amount of water in the interlayer space can change depending on external conditions like humidity and temperature. Dehydration can lead to a contraction of the interlayer gallery. nih.govacs.org However, this change in gallery height does not always affect certain properties, suggesting that some processes may be dominated by interactions on the external surfaces of the LDH platelets. acs.org

Table 3: Structural Changes in LDHs Induced by Intercalation

Phenomenon Description Driving Factor Method of Observation
Interlayer Expansion Increase in the d-spacing between layers. Insertion of larger guest anions or molecules. mdpi.com X-ray Diffraction (XRD) mdpi.com
Interlayer Contraction Decrease in the d-spacing between layers. Loss of interlayer water (dehydration) or exchange with smaller anions. acs.org Variable-Temperature XRD acs.org
Phase Transition (α ↔ γ) Reversible change in the crystal structure and layer stacking. Electrochemical potential changes, exchange of interlayer anions with electrolyte cations. nih.govacs.org In-situ/Operando XRD nih.gov

| Stacking Disorder | Increase in the randomness of layer stacking. | Can be induced by electrochemical cycling. nih.gov | XRD Peak Broadening Analysis nih.gov |

Doping and Surface Modification Strategies for Tailored Nickel 2+ Zinc Hydroxide 1/1/4

Cationic Doping with Other Transition Metal Ions

The introduction of other transition metal ions into the Nickel(2+) zinc hydroxide (B78521) lattice is a powerful method to modify its electronic structure and, consequently, its electrochemical properties. researchgate.netmdpi.com Doping with elements such as iron (Fe), manganese (Mn), and copper (Cu) can create a more electronically diverse environment, leading to enhanced catalytic activity and stability. mdpi.com

When transition metals are incorporated, the differences in electronegativity and electron orbital energies between the dopant and the host nickel and zinc ions cause a redistribution of the electron cloud. researchgate.net This modification can significantly improve the material's performance in applications like the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. mdpi.com For instance, doping a related nickel-based hydroxide with iron has been shown to dramatically lower the overpotential required for OER, a measure of the catalyst's efficiency. mdpi.comresearchgate.net The introduction of dopants can also alter the material's morphology, leading to structures with higher surface area and more exposed active sites. mdpi.comresearchgate.net

Research on related nickel-cobalt (B8461503) layered double hydroxides (LDHs) has demonstrated the significant impact of transition metal doping. An undoped NiCo LDH required an overpotential of 450 mV for the OER, while doping with Fe reduced this to 289 mV. mdpi.comresearchgate.net Doping with Mn, Cu, and Zn also resulted in improved, albeit less dramatic, performance. mdpi.comresearchgate.net These findings underscore the potential of cationic doping to fine-tune the electrochemical behavior of Nickel(2+) zinc hydroxide (1/1/4).

Table 1: Effect of Transition Metal Doping on the Electrochemical Performance of Nickel-Based Hydroxides in the Oxygen Evolution Reaction (OER)
DopantOverpotential at 50 mA/cm² (mV)Key ObservationReference
None (Undoped NiCo LDH)450Baseline performance. mdpi.comresearchgate.net
Iron (Fe)289Significant reduction in overpotential, indicating enhanced catalytic activity. Creates a 3D layered nanoflower structure. mdpi.comresearchgate.net
Zinc (Zn)357Noticeable improvement in performance. Results in a 3D thorn-like snowflake structure. mdpi.comresearchgate.net
Copper (Cu)403Moderate improvement in catalytic activity. mdpi.comresearchgate.net
Manganese (Mn)414Slight improvement in catalytic activity. mdpi.comresearchgate.net

Anionic Doping and its Influence on Structural Stability and Reactivity

The size and charge of the intercalated anion directly affect the distance between the hydroxide layers. researchgate.net For example, studies on Ni-Co LDHs have shown that anions like tungstate (B81510) (WO₄²⁻) and molybdate (B1676688) (MoO₄²⁻) lead to a larger interlayer spacing compared to smaller anions like nitrate (B79036) and chloride. researchgate.net This expansion of the interlayer distance can facilitate easier diffusion of ions within the material, which is beneficial for electrochemical applications. researchgate.net

Furthermore, the choice of anion can influence the stability of the hydroxide's crystal phase. Research on nickel hydroxides has shown that nitrate anions can contribute to a higher stability of the α-Ni(OH)₂ phase in alkaline solutions compared to chlorides or sulfates. biam.ac.cn The presence of stable anions that form hydrogen bonds with the hydroxide layers can also enhance the material's reversibility during electrochemical cycling. researchgate.net In some structures, carbonate ions (CO₃²⁻) are known to be present, helping to balance charge within the crystal lattice.

Table 2: Influence of Intercalated Anions on the Properties of Layered Nickel Hydroxides
AnionEffect on Interlayer Spacing (in NiCo LDH)Influence on Structural Stability (in α-Ni(OH)₂)Reference
Nitrate (NO₃⁻)0.73 nmPromotes formation and high stability in alkaline solution. biam.ac.cnresearchgate.net
Chloride (Cl⁻)0.74 nmLower stability in alkaline solution compared to nitrate. biam.ac.cnresearchgate.net
Sulfate (B86663) (SO₄²⁻)0.86 nmFavors formation of α-phase in undoped systems but has the lowest stability in alkaline solution for doped systems. biam.ac.cnresearchgate.net
Molybdate (MoO₄²⁻)0.96 nmN/A researchgate.net
Tungstate (WO₄²⁻)1.07 nmN/A researchgate.net

Surface Functionalization Techniques for Enhanced Interfacial Properties

Modifying the surface of Nickel(2+) zinc hydroxide (1/1/4) is a key strategy for enhancing its interaction with the surrounding environment and improving its performance in catalytic and biomedical applications. polytechnique.edumdpi.com Surface functionalization can alter properties ranging from hydrophobicity to selective chemical and biological interactions. polytechnique.edu

One common approach involves grafting small molecules with specific functional groups onto the material's surface. Carboxylic acids, for example, have a high affinity for the native nickel oxide layer that typically forms on nickel-based nanostructures. mdpi.com This binding can occur through the formation of metal-carboxylate salts or adhesion of the carboxyl group. mdpi.com Another technique is the use of polymers, such as branched polyethyleneimine (PEI), which can be coated onto the surface through electrostatic binding and hydrogen bonding. mdpi.com

Table 3: Overview of Surface Functionalization Strategies and Their Effects
Functionalization TechniqueExample Molecule/MaterialPrimary Binding MechanismResulting EnhancementReference
Small Molecule GraftingCarboxylic AcidsAdhesion to native oxide layer, potential metal-carboxylate salt formation.Modified surface chemistry and reactivity. mdpi.com
Polymer CoatingPolyethyleneimine (PEI)Electrostatic binding, hydrogen bonding.Altered surface charge and stability in aqueous solutions. mdpi.com
Biomolecule ImmobilizationPeptidesCovalent or non-covalent attachment to the surface.Enables specific interactions with biological targets for biosensing. mdpi.com
Hybrid Material FormationPlatinum (Pt) nanoparticlesIn situ immobilization on the hydroxide surface.Synergistic enhancement of electrocatalytic activity for reactions like methanol (B129727) oxidation. nih.gov
Crystal Facet EngineeringN/A (controlled synthesis)Synthesis conditions favoring growth of specific crystal planes.Exposure of more reactive facets, leading to higher catalytic activity. rsc.org

Formation Mechanisms and Phase Transformations in Nickel 2+ Zinc Hydroxide 1/1/4 Synthesis

Nucleation and Growth Processes of Nickel(2+) Zinc Hydroxide (B78521) (1/1/4)

The initial formation of Nickel(2+) zinc hydroxide (1/1/4) from a solution containing nickel and zinc ions begins with nucleation, the formation of stable, sub-micrometer-sized solid particles from a supersaturated solution. This process is followed by the growth of these nuclei into larger crystals or amorphous aggregates.

The nucleation and growth of nickel hydroxide-based materials can be influenced by several factors. For instance, in the synthesis of layered hexagonal Ni(OH)₂ nanoflakes on reduced graphite (B72142) oxide, the concentration of Ni²⁺ precursors acts as a controlling factor for the number and size of the nanoflakes. nih.gov This suggests that the initial concentration of both nickel and zinc ions will be a critical parameter in controlling the nucleation density and subsequent growth of Nickel(2+) zinc hydroxide (1/1/4).

A proposed mechanism for the formation of zinc-substituted nickel hydroxide nanostructures is a coordinative homogeneous precipitation mechanism . nih.gov This implies that the zinc and nickel ions co-precipitate in a controlled manner, influenced by the coordination chemistry of the metal ions with the hydroxide and any other coordinating species present in the solution. The structure and morphology of the resulting zinc-substituted nickel hydroxide are systematically controlled by the zinc content. nih.gov

In jet electrodeposition of nickel, the initial stages involve the formation of nanoclusters. nih.gov The number of nucleation sites increases over time, leading to coalescence and the formation of a continuous coating. nih.gov While this is a different synthesis method, it highlights the fundamental steps of nucleation and growth that are also relevant to precipitation methods used for Nickel(2+) zinc hydroxide (1/1/4).

Role of Supersaturation and Precipitation Kinetics on Product Characteristics

Supersaturation, the state where the concentration of solutes in a solution exceeds its equilibrium solubility, is the driving force for precipitation. The level of supersaturation and the kinetics of the precipitation reaction play a pivotal role in determining the characteristics of the final Nickel(2+) zinc hydroxide (1/1/4) product, including its phase, particle size, and morphology.

The formation of nickel hydroxide from a nitrate (B79036) solution is a two-stage process. researchgate.netresearchgate.net Initially, a basic nickel nitrate precipitates, which then transforms into nickel hydroxide. researchgate.netresearchgate.net This indicates that the precipitation kinetics are not straightforward and involve intermediate species. The rate at which the precipitating agent (e.g., NaOH) is added and the mixing conditions can significantly affect the local supersaturation, thereby influencing whether nucleation is dominated by homogeneous or heterogeneous processes and affecting the growth rate of the particles.

Different synthesis methods, such as co-precipitation, hydrothermal, and microwave-assisted synthesis, offer varying degrees of control over precipitation kinetics. nih.gov For example, microwave-assisted synthesis can lead to rapid heating and precipitation, potentially resulting in different morphologies compared to slower methods like co-precipitation at room temperature. nih.govcip.com.cn The choice of precursors and the presence of additives can also alter the precipitation kinetics and, consequently, the final product.

In-situ Characterization Techniques for Monitoring Formation Reactions

To gain a deeper understanding of the dynamic processes occurring during the synthesis of Nickel(2+) zinc hydroxide (1/1/4), in-situ characterization techniques are invaluable. These methods allow for real-time monitoring of the reaction as it happens, providing insights into nucleation, growth, and phase transformation pathways.

Common in-situ techniques that could be applied to study the formation of Nickel(2+) zinc hydroxide (1/1/4) include:

In-situ X-ray Diffraction (XRD): To monitor the evolution of crystalline phases during the precipitation and any subsequent transformations.

In-situ Raman Spectroscopy: To probe the vibrational modes of the forming solid and identify different phases and intermediate species.

In-situ Transmission Electron Microscopy (TEM): To directly observe the nucleation and growth of nanoparticles in a liquid cell.

In-situ UV-Vis Spectroscopy: To track changes in the concentration of metal ions in the solution, providing information on the precipitation kinetics.

Combined Potentiometric and Conductometric Titration: This method has been used to establish the two-stage chemical mechanism for the formation of nickel hydroxide from nitrate, by monitoring changes in pH and conductivity as the precipitating agent is added. researchgate.net

While specific studies employing these in-situ techniques for Nickel(2+) zinc hydroxide (1/1/4) are not detailed in the provided search results, their application to similar systems, like the formation of nickel-iron hydroxides, has been shown to be effective in understanding the formation and transformation mechanisms.

Mechanisms of Phase Transition Pathways (e.g., Amorphous to Crystalline, α to β conversions)

Nickel hydroxide exists in two main crystalline polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂. wikipedia.org The α-phase has a layered double hydroxide-like structure with intercalated water and anions, leading to a larger interlayer spacing and higher theoretical electrochemical capacity. wikipedia.orgrsc.org However, the α-phase is thermodynamically unstable and tends to transform into the more stable, hexagonally close-packed β-phase, particularly in alkaline environments or upon electrochemical cycling. nih.govrsc.org The incorporation of other metal cations, such as zinc, can influence the stability of the α-phase. rsc.org

The transformation from the α-phase to the β-phase is a significant consideration in the synthesis and application of Nickel(2+) zinc hydroxide (1/1/4). This conversion can occur through a process of dissolution and recrystallization, where the α-phase dissolves and the more stable β-phase precipitates. The rate of this transformation can be influenced by factors such as pH, temperature, and the presence of certain ions in the solution.

The formation of an amorphous phase as an intermediate in the crystallization process is also a possibility. In many precipitation reactions, an initially formed amorphous precipitate gradually transforms into a more ordered crystalline structure over time, a process known as aging. The conversion of an amorphous precursor to crystalline β-Ni(OH)₂ nanowires has been demonstrated. jlu.edu.cn

The introduction of zinc into the nickel hydroxide structure can also lead to the formation of mixed-phase materials. For instance, a zinc-substituted α-Ni(OH)₂ was found to contain two distinct phases, potentially corresponding to domains with and without zinc ions in the interlayer region. rsc.org

The table below summarizes key aspects of the formation and phase transformation of nickel-zinc (B8489154) hydroxide systems based on available research.

Aspect Key Findings Influencing Factors Relevant Techniques
Nucleation & Growth Formation of nanostructures through coordinative homogeneous precipitation. nih.gov Nucleation density and growth are dependent on precursor concentration. nih.govPrecursor concentration, temperature, pH, presence of additives.In-situ TEM, SEM, DLS.
Supersaturation & Kinetics Two-stage formation mechanism from nitrate precursors involving a basic salt intermediate. researchgate.netresearchgate.net Synthesis method (co-precipitation, hydrothermal, microwave) affects kinetics and morphology. nih.govcip.com.cnRate of precipitant addition, mixing, temperature, choice of precursors.Potentiometric/Conductometric titration, UV-Vis spectroscopy.
Phase Transformation Unstable α-Ni(OH)₂ transforms to stable β-Ni(OH)₂. nih.govrsc.org Zinc substitution can influence phase stability. rsc.org Amorphous to crystalline transitions are possible. jlu.edu.cnpH, temperature, aging time, electrochemical cycling, presence of foreign ions.In-situ XRD, Raman spectroscopy.

Influence of Synthesis Parameters on the Structural and Morphological Characteristics of Nickel 2+ Zinc Hydroxide 1/1/4

Effect of Solution pH on Crystal Phase and Particle Morphology

The pH of the reaction solution is a crucial factor that significantly influences the crystal phase and particle morphology of nickel-zinc (B8489154) hydroxide (B78521). The formation of different phases, such as the α- and β-phases of nickel hydroxide, is highly dependent on the pH. Typically, the α-phase is favored in more acidic to neutral conditions, while the β-phase tends to form in more alkaline environments. researchgate.net The substitution of zinc into the nickel hydroxide structure can further modify these phase boundaries.

The morphology of the resulting particles is also strongly tied to the solution's pH. For instance, in the synthesis of zinc oxide nanoparticles, a related material, acidic and neutral conditions (pH 6 and 7) lead to the agglomeration of powders. researchgate.net Conversely, increasing the pH to more alkaline values, such as pH 9, can result in the formation of fine, well-dispersed powders. researchgate.net This principle also applies to nickel-zinc hydroxide, where pH control is essential for preventing particle aggregation and for tailoring the particle shape, which can range from spherical to more complex hierarchical structures. The stability of the solution and the resulting physicochemical properties of the synthesized material can be enhanced by using a buffer solution to maintain a stable pH throughout the reaction. electrochemsci.org

pH Value Effect on Crystal Phase Effect on Particle Morphology
Acidic (e.g., pH 6)May favor α-phase formation, but can lead to instability.Tends to cause particle agglomeration. researchgate.net
Neutral (e.g., pH 7)Transition region between α- and β-phases.Can also result in agglomerated particles. researchgate.net
Alkaline (e.g., pH 8-11)Favors the formation of the β-phase.Promotes the formation of fine, well-dispersed powders and smaller particle sizes. researchgate.net

Impact of Reaction Temperature on Crystallinity, Particle Size, and Shape

Reaction temperature is another critical parameter that exerts a strong influence on the crystallinity, particle size, and shape of nickel-zinc hydroxide. Generally, higher reaction temperatures promote better crystallinity of the material. nih.gov This is because the increased thermal energy facilitates the atomic arrangement into a more ordered crystal lattice.

The effect of temperature on particle size can be more complex. In some cases, as the temperature rises, the particle size may initially increase and then decrease. electrochemsci.org For instance, in the synthesis of Al-substituted α-Ni(OH)₂, increasing the temperature from 15°C to 55°C led to a reduction in particle agglomeration and the formation of pores on the particle surface. electrochemsci.org However, a further increase to 75°C resulted in the reappearance of agglomeration. electrochemsci.org The shape of the particles can also be tuned by adjusting the temperature. Higher temperatures can lead to the formation of more defined and uniform particle shapes.

Reaction Temperature Effect on Crystallinity Effect on Particle Size & Shape
Low (e.g., 15°C)Lower crystallinity.May lead to particle agglomeration. electrochemsci.org
Moderate (e.g., 35-55°C)Improved crystallinity.Can reduce agglomeration and lead to the formation of porous structures. electrochemsci.org
High (e.g., 75°C and above)Higher crystallinity. nih.govMay cause a reappearance of agglomeration; can lead to smaller particle sizes due to higher supersaturation rates. electrochemsci.orgrsc.org

Role of Reaction Time and Aging Processes on Structural Evolution

The duration of the synthesis reaction and any subsequent aging processes play a significant role in the structural evolution of nickel-zinc hydroxide. Longer reaction times generally lead to an increase in the product yield and can result in larger and more well-defined crystalline domains. nih.gov

Aging, which typically involves holding the material in its mother liquor (often at an elevated temperature) for an extended period, can induce phase transformations. For example, the less stable α-phase of nickel hydroxide can transform into the more stable β-phase through a process of dissolution and reprecipitation. osti.gov During this aging process, changes in the material's texture and composition can also occur. For instance, in zinc-substituted nickel hydroxides, a portion of the zinc can be lost during aging in a potassium hydroxide solution. osti.gov This structural evolution during aging is a critical consideration for achieving the desired final properties of the material.

Precursor and Additive Concentration Effects on Product Architecture

The concentration of the nickel and zinc precursor salts, as well as the presence of additives, can have a profound impact on the final architecture of the nickel-zinc hydroxide product. The concentration of precursors directly influences the nucleation and growth kinetics of the particles. Higher precursor concentrations can lead to a higher density of nanostructures and can influence their orientation and shape. researchgate.net

Additives, such as surfactants or capping agents, are often used to control the size, shape, and assembly of the nanoparticles. These molecules can adsorb to specific crystal faces, inhibiting growth in certain directions and promoting it in others, leading to anisotropic or complex morphologies. The choice of counter-ions in the precursor salts (e.g., nitrates, sulfates, chlorides) can also affect the structure, as these ions can sometimes be incorporated into the crystal lattice, leading to structural disorder. royalsocietypublishing.org The use of certain additives can also help to stabilize specific phases or prevent particle aggregation.

Parameter Effect on Product Architecture
Precursor Concentration Influences nucleation and growth rates, density of nanostructures, and can affect particle size and shape. researchgate.net
Additives (Surfactants, etc.) Can control particle size and shape by selectively adsorbing to crystal faces, leading to anisotropic growth.
Counter-ions (from precursors) Can be incorporated into the crystal lattice, causing structural disorder and influencing phase stability. royalsocietypublishing.org

Q & A

Q. What synthesis methods are effective for preparing phase-pure Nickel(2+) zinc hydroxide (1/1/4), and how can stoichiometric control be ensured?

  • Methodological Answer : Optimize the Zn/Ni molar ratio during co-precipitation. For example, adjust the mixing ratio of zinc and nickel salts (e.g., nitrates) in alkaline solutions (e.g., NaOH) to stabilize the layered structure. Monitor pH rigorously (e.g., pH 10–12) to avoid unintended phase transitions. Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify stoichiometry . Post-synthesis, characterize via X-ray diffraction (XRD) to confirm crystallinity and phase purity .

Q. How does the amphoteric nature of zinc hydroxide influence the stability of Nickel(2+) zinc hydroxide (1/1/4) in aqueous environments?

  • Methodological Answer : Conduct pH-dependent solubility tests. Prepare suspensions of the compound in buffered solutions (pH 2–14) and measure dissolution rates via atomic absorption spectroscopy (AAS). The amphoteric behavior of Zn(OH)₂ causes solubility extremes at low and high pH, which may destabilize the mixed hydroxide structure. Use thermogravimetric analysis (TGA) to assess thermal stability under varying humidity .

Q. What standardized protocols ensure reproducible electrochemical characterization of Nickel(2+) zinc hydroxide (1/1/4) for energy storage applications?

  • Methodological Answer : Fabricate electrodes using a slurry of active material, conductive carbon, and binder (e.g., PVDF) at a 70:20:10 ratio. Employ cyclic voltammetry (CV) in 1–6 M KOH electrolytes at scan rates of 1–50 mV/s to evaluate redox activity. Cross-validate capacity retention over 1,000 cycles using galvanostatic charge-discharge (GCD) tests. Reference standardized Ni(OH)₂ protocols for comparative analysis .

Advanced Research Questions

Q. How can structural disorder induced by zinc doping in nickel hydroxide lattices be quantified?

  • Methodological Answer : Use Rietveld refinement of XRD data to model stacking faults and interstratification. Pair with high-resolution transmission electron microscopy (HRTEM) to visualize lattice fringes and identify dislocations. Elemental mapping via energy-dispersive X-ray spectroscopy (EDS) confirms homogeneous Zn distribution. Compare with undoped Ni(OH)₂ to isolate doping effects .

Q. What analytical approaches resolve contradictions in reported redox potentials for Nickel(2+) zinc hydroxide (1/1/4)?

  • Methodological Answer : Systematically vary experimental conditions (e.g., electrolyte concentration, electrode porosity) to identify confounding factors. For example, higher KOH concentrations (≥6 M) suppress oxygen evolution, stabilizing the second discharge plateau. Use in-situ Raman spectroscopy to track phase transitions during cycling and correlate with electrochemical data .

Q. How do interfacial kinetics at the electrode-electrolyte boundary affect the second discharge plateau in Nickel(2+) zinc hydroxide (1/1/4)?

  • Methodological Answer : Apply the Sand equation (√t vs. 1/I) to differentiate diffusion-controlled and surface-limited processes. Use electrochemical impedance spectroscopy (EIS) to model charge-transfer resistance (Rct) and double-layer capacitance (Cdl). Compare fresh and aged electrodes to assess degradation mechanisms .

Data Validation & Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing Nickel(2+) zinc hydroxide (1/1/4)?

  • Methodological Answer : Implement statistical design of experiments (DoE) to optimize synthesis parameters (e.g., temperature, stirring rate). Use dynamic light scattering (DLS) to monitor particle size distribution during nucleation. Archive samples with detailed metadata (e.g., precursor lot numbers, ambient humidity) for retrospective analysis .

Q. How should researchers address discrepancies in elemental analysis data for transition metal hydroxides?

  • Methodological Answer : Cross-validate using complementary techniques: AAS for bulk composition, X-ray photoelectron spectroscopy (XPS) for surface chemistry, and neutron activation analysis (NAA) for trace impurities. Account for hydration effects by combining TGA with Karl Fischer titration .

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